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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate: A Technical Guide for Advanced Pharmacophore Development

Executive Summary Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS: 1443980-29-7) is a highly functionalized pyridine building block frequently utilized in the design of kinase inhibitors, GPCR modulators, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS: 1443980-29-7) is a highly functionalized pyridine building block frequently utilized in the design of kinase inhibitors, GPCR modulators, and advanced active pharmaceutical ingredients (APIs). The presence of an electrophilic ester, a lipophilic ethyl group, and a nucleophilic primary amine provides orthogonal reactivity vectors for complex molecule assembly.

This whitepaper details a robust, scalable, and self-validating three-step synthetic methodology to access this compound from commercially available precursors. By focusing on mechanistic causality and in-process controls (IPCs), this guide ensures high fidelity and reproducibility for process chemists and drug development professionals.

Retrosynthetic Strategy & Pathway Design

A common pitfall in the synthesis of 2,6-disubstituted pyridines is attempting the selective oxidation of a 6-methyl group in the presence of a 2-ethyl group. Both positions are benzylic and susceptible to radical or transition-metal-mediated oxidation, leading to inseparable mixtures.

To achieve absolute regiocontrol, our strategy relies on the functionalization of a pre-formed pyridone core, specifically Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate [1]. The synthetic workflow proceeds via a highly regioselective chlorination, followed by a palladium-catalyzed cyanation, and concludes with a chemoselective reduction of the nitrile to the primary amine.

SyntheticPathway Pyridone Methyl 2-ethyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (Starting Material) Chloride Methyl 6-chloro- 2-ethylpyridine-3-carboxylate Pyridone->Chloride Step 1: Chlorination POCl3, DMF (cat.), 100°C Nitrile Methyl 6-cyano- 2-ethylpyridine-3-carboxylate Chloride->Nitrile Step 2: Cyanation Zn(CN)2, Pd2(dba)3, dppf, 120°C Target Methyl 6-(aminomethyl)- 2-ethylpyridine-3-carboxylate (Target) Nitrile->Target Step 3: Reduction H2, Raney Ni, NH3/MeOH, 50 psi

Forward synthetic pathway for Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 6-chloro-2-ethylpyridine-3-carboxylate

Mechanistic Rationale: The conversion of the 6-pyridone to the 6-chloropyridine is driven by phosphorus oxychloride ( POCl3​ ). The addition of catalytic N,N-dimethylformamide (DMF) is critical; it reacts with POCl3​ to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species rapidly activates the tautomeric 6-hydroxyl group, facilitating displacement by chloride ions and preventing the formation of unreactive polyphosphoric byproducts.

Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add Methyl 2-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (20.0 g, 110 mmol) and POCl3​ (50 mL, 536 mmol).

  • Activation: Add DMF (0.85 mL, 11 mmol) dropwise at room temperature. Caution: Mildly exothermic.

  • Reaction: Heat the mixture to 100 °C for 4 hours.

  • Self-Validating IPC: Sample 10 μ L into 1 mL acetonitrile. LC-MS must show complete consumption of starting material ( [M+H]+=182.1 ) and the appearance of the chlorinated product ( [M+H]+=200.1 ).

  • Workup: Cool to room temperature and concentrate in vacuo to remove excess POCl3​ . Carefully pour the residue over crushed ice (200 g) and neutralize to pH 7 with saturated aqueous NaHCO3​ . Extract with dichloromethane ( 3×100 mL). Dry over Na2​SO4​ and concentrate to yield a pale yellow oil.

Step 2: Palladium-Catalyzed Cyanation

Mechanistic Rationale: Aryl chlorides undergo oxidative addition much slower than aryl bromides. To overcome this, we utilize a highly active catalyst system comprising Pd2​(dba)3​ and the bidentate ligand dppf[2]. Zinc cyanide ( Zn(CN)2​ ) is selected over sodium cyanide to maintain a low concentration of free cyanide ions in solution, which prevents the formation of inactive [Pd(CN)4​]2− complexes (catalyst poisoning). A catalytic amount of zinc dust is added to maintain palladium in its active Pd(0) oxidation state.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl TransMet Pd(II) Transmetalation Complex (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 - ZnCl2 RedElim Reductive Elimination Transition State TransMet->RedElim RedElim->Pd0 + Ar-CN (Product Release)

Palladium-catalyzed cyanation catalytic cycle for the 6-cyano intermediate.

Protocol:

  • Setup: In a flame-dried Schlenk flask, combine the aryl chloride from Step 1 (15.0 g, 75 mmol), Zn(CN)2​ (5.3 g, 45 mmol), Pd2​(dba)3​ (1.37 g, 1.5 mmol), dppf (1.66 g, 3.0 mmol), and Zn dust (0.49 g, 7.5 mmol).

  • Solvent Addition: Add anhydrous DMF (150 mL). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 120 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validating IPC: LC-MS must confirm the disappearance of the chloride isotope pattern and the presence of the nitrile product ( [M+H]+=191.1 ).

  • Workup: Cool to room temperature, dilute with EtOAc (300 mL), and filter through a pad of Celite. Wash the filtrate with 5% aqueous LiCl ( 3×100 mL) to remove DMF. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 4:1) to yield the nitrile as a white solid.

Step 3: Controlled Reduction of Nitrile to Primary Amine

Mechanistic Rationale: The catalytic hydrogenation of nitriles frequently yields secondary or tertiary amines as byproducts. This occurs via the nucleophilic attack of the newly formed primary amine onto the intermediate imine (transimination), followed by further reduction[3]. To suppress this pathway, the reaction is conducted in the presence of a large excess of ammonia ( NH3​ ). The high concentration of NH3​ shifts the equilibrium away from the secondary imine dimer, ensuring exclusive formation of the primary amine[4].

Protocol:

  • Setup: Dissolve the nitrile from Step 2 (10.0 g, 52.6 mmol) in 7N NH3​ in Methanol (150 mL).

  • Catalyst Addition: Add an aqueous slurry of Raney® Nickel (2.0 g, ~20% w/w). Caution: Raney Nickel is highly pyrophoric. Do not allow the catalyst to dry.

  • Reaction: Transfer to a Parr hydrogenator. Purge with N2​ ( ), then H2​ ( ). Pressurize to 50 psi H2​ and agitate vigorously at room temperature for 6 hours.

  • Self-Validating IPC: Monitor hydrogen uptake. Once uptake ceases, verify via LC-MS ( [M+H]+=195.1 ).

  • Workup: Carefully vent the hydrogen gas and purge with N2​ . Filter the mixture through a pad of Celite under a blanket of nitrogen, washing with methanol. Concentrate the filtrate in vacuo to yield the target compound as a viscous oil, which can be converted to the dihydrochloride salt using 4M HCl in dioxane if a stable solid is required.

Analytical Characterization Data

The structural integrity of the final product, Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, is verified through multidimensional NMR and mass spectrometry. The summary of the quantitative data is provided below.

Analytical MethodParameter / AssignmentObserved Value
Mass Spectrometry LC-MS (ESI+) [M+H]+ m/z=195.1 (Calculated: 195.11)
1 H NMR Pyridine H-4 (d, J=8.0 Hz, 1H) δ 8.15 ppm
(400 MHz, CDCl 3​ )Pyridine H-5 (d, J=8.0 Hz, 1H) δ 7.20 ppm
Aminomethyl -CH 2​
  • (s, 2H)
δ 3.98 ppm
Ester -OCH 3​ (s, 3H) δ 3.88 ppm
Ethyl -CH 2​
  • (q, J=7.5 Hz, 2H)
  • δ 3.15 ppm
    Amine -NH 2​ (br s, 2H) δ 1.80 ppm
    Ethyl -CH 3​ (t, J=7.5 Hz, 3H) δ 1.28 ppm
    13 C NMR Carbonyl (C=O) δ 166.5 ppm
    (100 MHz, CDCl 3​ )Pyridine C-6, C-2, C-4 δ 163.2, 161.0, 139.5 ppm
    Pyridine C-3, C-5 δ 123.0, 119.8 ppm
    Ester -OCH 3​ δ 52.1 ppm
    Aminomethyl -CH 2​ - δ 47.5 ppm
    Ethyl -CH 2​ -, -CH 3​ δ 29.0, 14.2 ppm
    IR Spectroscopy N-H stretch (Primary amine)3350, 3280 cm −1
    (ATR-FTIR)C=O stretch (Ester)1720 cm −1

    Sources

    Exploratory

    Spectroscopic Characterization of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate: An In-Depth Technical Guide

    Executive Summary In modern drug discovery, highly functionalized pyridine derivatives frequently serve as core pharmacophores or critical synthetic intermediates in the development of kinase inhibitors and receptor anta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery, highly functionalized pyridine derivatives frequently serve as core pharmacophores or critical synthetic intermediates in the development of kinase inhibitors and receptor antagonists. Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate ( C10​H14​N2​O2​ ) is a prime example of such a scaffold, featuring a delicate balance of electron-withdrawing (methyl ester) and electron-donating (ethyl, aminomethyl) substituents.

    This whitepaper provides a rigorous, causality-driven framework for the structural elucidation of this molecule. By leveraging orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—researchers can unambiguously validate regiochemistry, confirm functional group integrity, and establish a self-validating analytical profile.

    Orthogonal Structural Elucidation Strategy

    Structural characterization must not rely on a single analytical modality. A self-validating system requires orthogonal techniques where the limitations of one method are covered by the strengths of another.

    • ESI-HRMS establishes the exact molecular mass and formula but provides limited connectivity data.

    • NMR (1D and 2D) maps the precise atomic connectivity and regiochemistry, which is critical for distinguishing positional isomers on the pyridine ring[1].

    • ATR-FTIR orthogonally confirms the presence of functional groups (e.g., the primary amine and ester) that might be obscured by solvent exchange in NMR[2].

    G A Synthesis Output (Crude Intermediate) B ESI-HRMS (Formula & Exact Mass) A->B C 1D/2D NMR (Regiochemistry) B->C D ATR-FTIR (Functional Groups) C->D E Validated Structure C10H14N2O2 D->E

    Fig 1: Orthogonal spectroscopic validation workflow.

    Mass Spectrometry (MS) Profiling

    To determine the exact mass and fragmentation pattern, High-Resolution Mass Spectrometry (HRMS) is employed.

    Causality in Ionization Selection

    Electrospray Ionization (ESI) in positive mode is deliberately selected over Electron Impact (EI). The aliphatic aminomethyl group at C-6 is highly labile. The hard ionization of EI (70 eV) would prematurely cleave the C−N bond, resulting in a vanishingly small molecular ion peak[2]. ESI, a "soft" ionization technique, preserves the intact [M+H]+ pseudomolecular ion, allowing for accurate mass determination.

    Quantitative MS Data
    ParameterValue
    Chemical Formula C10​H14​N2​O2​
    Theoretical Exact Mass 194.1055 Da
    Observed [M+H]+ 195.1128 m/z
    Mass Accuracy < 2 ppm error
    Fragmentation Pathways

    Upon collision-induced dissociation (CID), the molecule exhibits predictable neutral losses. The primary amine readily loses ammonia ( −17 Da), while the methyl ester undergoes loss of a methoxy radical or methanol ( −32 Da).

    MS M [M+H]+ m/z 195.1128 F1 [M+H - NH3]+ m/z 178.0861 M->F1 - NH3 (-17 Da) F2 [M+H - CH3OH]+ m/z 163.0868 M->F2 - CH3OH (-32 Da) F3 [M+H - NH3 - CH3OH]+ m/z 146.0602 F1->F3 - CH3OH (-32 Da) F2->F3 - NH3 (-17 Da)

    Fig 2: Primary ESI-MS fragmentation pathways.

    Infrared (IR) Spectroscopy

    Infrared spectroscopy is utilized to validate the presence of the ester and primary amine functionalities.

    Causality in Sample Preparation

    Attenuated Total Reflectance (ATR) FTIR is strictly mandated over traditional KBr pellet transmission. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a broad O−H stretching band at ~3300 cm−1 . This artifact would completely obscure the critical N−H stretching doublet of the primary amine[3]. ATR requires no sample matrix, eliminating this false-positive risk.

    ATR-FTIR Spectral Assignments
    Wavenumber ( cm−1 )AppearanceFunctional Group Assignment
    3350, 3280 Medium, doubletPrimary amine N−H stretch (asymmetric and symmetric)
    2975, 2930 Weak, sharpAliphatic C−H stretch (ethyl, methyl groups)
    1725 Strong, sharpEster C=O stretch (conjugated to pyridine ring)
    1595, 1560 Medium, sharpPyridine ring C=C and C=N stretching
    1285, 1120 Strong, broadEster C−O stretch

    Nuclear Magnetic Resonance (NMR)

    NMR provides the definitive proof of regiochemistry. The data below is predicted based on empirical substituent effects on the pyridine core[1],[4].

    Causality in Chemical Shifts

    The regiochemical assignment of the pyridine protons (H-4 and H-5) is anchored by stereoelectronic logic. The methyl ester at C-3 is a strong mesomeric electron-withdrawing group (EWG). It depletes electron density at the ortho (C-4) and para (C-6) positions. Consequently, H-4 is highly deshielded and appears downfield at δ 8.15 ppm. Conversely, H-5 is meta to the ester and adjacent to the weakly electron-donating aminomethyl group, leaving it relatively shielded at δ 7.25 ppm[1].

    1H NMR Data (400 MHz, CDCl3​ )
    Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
    8.15 Doublet (d)1H8.0Pyridine H-4
    7.25 Doublet (d)1H8.0Pyridine H-5
    4.00 Singlet (s)2H- C6​−CH2​−NH2​
    3.90 Singlet (s)3H-Ester −OCH3​
    3.15 Quartet (q)2H7.5Ethyl −CH2​−
    1.85 Broad singlet (br s)2H-Amine −NH2​ (Exchanges with D2​O )
    1.30 Triplet (t)3H7.5Ethyl −CH3​
    13C NMR Data (100 MHz, CDCl3​ )
    Chemical Shift ( δ , ppm)Carbon TypeAssignment
    166.8 Quaternary (C=O)Ester Carbonyl
    163.1 Quaternary (Ar-C)Pyridine C-2
    160.5 Quaternary (Ar-C)Pyridine C-6
    139.2 Tertiary (Ar-CH)Pyridine C-4
    123.8 Quaternary (Ar-C)Pyridine C-3
    120.4 Tertiary (Ar-CH)Pyridine C-5
    52.3 Primary ( CH3​ )Ester −OCH3​
    47.8 Secondary ( CH2​ )Aminomethyl −CH2​−
    29.5 Secondary ( CH2​ )Ethyl −CH2​−
    14.2 Primary ( CH3​ )Ethyl −CH3​

    Experimental Protocols

    To ensure maximum trustworthiness and reproducibility, the following self-validating protocols must be adhered to during data acquisition.

    Protocol A: NMR Sample Preparation and Acquisition
    • Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

    • Tuning and Shimming: Insert the sample into the spectrometer. Perform automated tuning and matching (ATM) for the 1H and 13C channels. Shim the Z-axis gradients until the lock signal is maximized and the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

    • D2​O Exchange (Self-Validation): To confirm the amine assignment, acquire a standard 1H spectrum. Add 1 drop of D2​O to the NMR tube, shake vigorously, and re-acquire. The broad singlet at δ 1.85 ppm must disappear due to deuterium exchange.

    Protocol B: LC-ESI-HRMS Acquisition
    • Sample Dilution: Prepare a 1 μg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

    • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy is < 2 ppm.

    • Acquisition: Inject 1 μL into the LC-MS system. Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.

    • Blank Subtraction: Run a solvent blank immediately prior to the sample to ensure the m/z 195.1128 ion is not a background contaminant.

    Protocol C: ATR-FTIR Analysis
    • Background Scan: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Acquire a background spectrum (64 scans, 4 cm−1 resolution) to subtract atmospheric CO2​ and ambient humidity.

    • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the torque clicks, ensuring intimate contact between the crystal and the sample.

    • Acquisition: Acquire the sample spectrum (64 scans). Clean the crystal immediately post-acquisition to prevent cross-contamination.

    References

    • GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants in substituted pyridines. Magnetic Resonance in Chemistry. Available at:[Link]

    • Carbon-13 Nuclear Magnetic Resonance Spectroscopy. VI. Studies on Carbon-13 Magnetic Resonance Spectra in Aromatic and Heteroaromatic Systems. Bulletin of the Chemical Society of Japan. Available at:[Link]

    • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology (NIST). Available at:[Link]

    • Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

    Sources

    Foundational

    Biological Activities of Substituted Pyridine-3-Carboxylates: A Technical Guide for Drug Discovery

    Executive Summary The pyridine-3-carboxylate scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution, hydrogen-bonding capacity, and structura...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pyridine-3-carboxylate scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution, hydrogen-bonding capacity, and structural rigidity make it an ideal core for developing novel therapeutics. This whitepaper synthesizes current research on the biological activities of substituted pyridine-3-carboxylates, focusing on their antimicrobial, antitubercular, and anticancer properties. By detailing the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols, this guide provides drug development professionals with a comprehensive framework for utilizing this scaffold in rational drug design.

    The Pyridine-3-Carboxylate Scaffold: Mechanistic Rationale

    The integration of a carboxylate or carboxamide moiety at the C3 position of the pyridine ring fundamentally alters the molecule's physicochemical properties. The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor, interacting with specific amino acid residues (e.g., Asn64 and Arg70) within target enzyme active sites[1]. Meanwhile, the ester or amide linkage at C3 allows for extensive derivatization, enabling researchers to fine-tune lipophilicity (LogP) and steric bulk, which are critical for cellular permeability and target affinity.

    When fused or hybridized with other nitrogen-rich heterocycles—such as imidazo, pyrazolo, or 1,2,4-triazole rings—the pyridine-3-carboxylate core exhibits a synergistic enhancement in bioactivity. These molecular hybrids can simultaneously target multiple biological pathways, reducing the likelihood of target-site mutation resistance.

    Therapeutic Applications & Biological Activity Profiles

    Antimicrobial and Antitubercular Efficacy

    Substituted pyridine-3-carboxylates have demonstrated profound efficacy against both Gram-positive and Gram-negative pathogens. For instance, imidazo[4,5-b]pyridine derivatives synthesized via the alkylation of the pyridine nitrogen have shown potent inhibitory effects. Specifically, ethyl 2-bromoacetate derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.07 mg/mL against Bacillus cereus[2].

    Furthermore, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been identified as high-potential antibacterial agents, yielding MIC values of 0.25 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae[3]. In the realm of antitubercular drug development, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis (H37Rv strain), achieving MICs of 12.5 μg/mL by interfering with cell mitosis and arresting mycobacterial growth[4].

    Anticancer and Antitumor Potential

    Beyond infectious diseases, the pyridine-3-carboxylate core is actively investigated in oncology. Derivatives linked to 1,2,4-triazole systems have shown strong in vitro anticancer activity against the MCF-7 human breast cancer cell line. The mechanism is largely attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS). Compounds in this class have achieved Half-Maximal Inhibitory Concentrations (IC50) of < 50 μg/mL, indicating potent cytotoxicity against malignant cells while maintaining a favorable safety profile[5].

    Quantitative Efficacy Summary

    The following table summarizes the biological activities of key pyridine-3-carboxylate derivatives across various target organisms and cell lines:

    Compound ClassSpecific Derivative / HybridTarget Organism / Cell LineBiological ActivityReference
    Imidazo[4,5-b]pyridine Ethyl 2-bromoacetate derivativeBacillus cereusMIC = 0.07 mg/mL[2]
    Pyrazolo[3,4-b]pyridine Triazole Hybrid (Compounds 24 & 27)Staphylococcus aureusMIC = 0.25 mg/mL[3]
    Imidazo[1,2-a]pyridine 3-carboxamide (Compounds 5b, 5d, 5e)M. tuberculosis (H37Rv)MIC = 12.5 μg/mL[4]
    1,2,4-Triazole-pyridine 5-mercapto-4-substituted derivativeMCF-7 (Breast Cancer)IC50 < 50 μg/mL[5]

    Experimental Workflows & Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and the subsequent biological validation. Causality is embedded within each step to explain the physicochemical rationale behind the methodology.

    Synthesis of the Pyridine-3-Carboxylate Core & Hydrazide Intermediate

    This workflow describes the generation of ethyl pyridine-3-carboxylate from nicotinic acid, followed by its conversion to a carbohydrazide intermediate—a critical precursor for triazole and imidazo derivatization[5].

    Step 1: Fischer Esterification

    • Reagents: Combine 36 g (0.3 mol) of nicotinic acid with 115 mL of absolute ethanol.

    • Catalysis & Dehydration: Slowly add 50 mL of concentrated sulfuric acid ( H2​SO4​ ).

      • Causality: The H2​SO4​ acts as an acid catalyst, protonating the carbonyl oxygen to increase electrophilicity. Crucially, it also acts as a dehydrating agent, sequestering the water produced during the reaction to drive the equilibrium toward the ester product (Le Chatelier's Principle).

    • Reflux: Heat the mixture on a steam bath for 3–4 hours. Refluxing provides the necessary activation energy for the endothermic substitution while preventing the loss of the volatile ethanol solvent.

    • Neutralization & Extraction: Cool the solution and pour it over crushed ice. Add ammonia solution until strongly alkaline (pH ~11). Extract with diethyl ether.

      • Causality: The ice-cold water reduces the solubility of the product. Ammonia neutralizes the H2​SO4​ to prevent acid-catalyzed ester hydrolysis and deprotonates the pyridine nitrogen, converting it to its free-base form. This ensures the product partitions efficiently into the organic ether layer.

    Step 2: Hydrazinolysis

    • Reaction: Mix 15 g (0.1 mol) of the synthesized ethyl pyridine-3-carboxylate with 5 g (0.1 mol) of 98% hydrazine hydrate.

    • Reflux: Reflux for 3–4 hours, add 25 mL of absolute ethanol, and reflux for an additional hour.

    • Isolation: Remove excess solvent under reduced pressure and pour the residue into ice-cold water. Recrystallize the resulting solid from ethanol to yield pure pyridine-3-carbohydrazide.

    SynthesisWorkflow N1 Nicotinic Acid (Starting Material) N2 Esterification (EtOH, Conc. H2SO4, Reflux) N1->N2 N3 Ethyl Pyridine-3-Carboxylate (Intermediate 1) N2->N3 Dehydration & Catalysis N4 Hydrazinolysis (Hydrazine Hydrate, Reflux) N3->N4 N5 Pyridine-3-Carbohydrazide (Intermediate 2) N4->N5 Nucleophilic Acyl Substitution N6 Triazole/Imidazo Derivatization (Target Compounds) N5->N6

    Caption: Workflow for the synthesis of substituted pyridine-3-carboxylate derivatives.

    In Vitro Antimicrobial Screening (Self-Validating Protocol)

    To evaluate the antimicrobial efficacy of the synthesized derivatives, a resazurin-based broth microdilution assay is utilized. This protocol is designed as a self-validating system to eliminate subjective visual bias.

    • Inoculum Preparation: Standardize the bacterial suspension to 5×105 CFU/mL.

      • Causality: Maintaining a strict inoculum concentration prevents the "inoculum effect," where an artificially high bacterial load causes false resistance, or a low load causes false susceptibility.

    • Compound Dilution: Dissolve the pyridine-3-carboxylate derivatives in DMSO (ensuring final DMSO concentration in the well is < 1%).

      • Causality: DMSO is required to solubilize the hydrophobic derivatives; however, keeping it below 1% ensures the solvent itself does not lyse the bacterial cell walls, which would invalidate the MIC readings.

    • Plating & Incubation: Perform serial two-fold dilutions of the compound in a 96-well plate. Add the standardized inoculum. Include a positive control (standard antibiotic, e.g., Ciprofloxacin) and a negative control (broth + DMSO + bacteria). Incubate at 37°C for 24 hours.

    • Colorimetric Validation: Add 30 μL of 0.015% resazurin solution to all wells and incubate for an additional 2–4 hours.

      • Causality: Resazurin acts as an oxidation-reduction indicator. Metabolically active, viable bacteria reduce the blue resazurin to pink resorufin. The MIC is objectively determined as the lowest concentration well that remains blue, providing a self-validating, colorimetric endpoint that eliminates the ambiguity of visual turbidity checks.

    Mechanistic Pathways (Visualized)

    When pyridine-3-carboxylates are hybridized with 1,2,4-triazoles, they exhibit potent antifungal activity. The primary mechanism involves the inhibition of Cytochrome P450 14α-demethylase (CYP51A1), an essential enzyme in fungal ergosterol biosynthesis[5]. The basic nitrogen of the triazole/pyridine system coordinates with the heme iron in the enzyme's active site, halting the conversion of lanosterol to ergosterol.

    Pathway A Triazole-Pyridine-3-Carboxylate Derivative B Cytochrome P450 14α-demethylase (CYP51A1) A->B Binds Heme Iron C Inhibition of Lanosterol to Ergosterol Conversion B->C D Depletion of Ergosterol in Fungal Cell Membrane C->D E Accumulation of Toxic 14α-methylated Sterols C->E F Membrane Permeability Increase & Cell Death D->F E->F

    Caption: Mechanism of fungal cell death via 14α-demethylase inhibition by triazole-pyridine derivatives.

    Conclusion & Future Directions

    Substituted pyridine-3-carboxylates represent a highly adaptable platform for the discovery of novel antimicrobial and anticancer agents. The ability to easily derivatize the C3 ester/amide linkage, combined with the hydrogen-bonding potential of the pyridine nitrogen, allows for precise structural tuning. Future research should focus on optimizing the pharmacokinetic properties (ADME) of these hybrids and exploring their potential as targeted inhibitors for emerging multi-drug resistant (MDR) bacterial strains and refractory solid tumors.

    References

    • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: Pharmaceuticals / PMC (nih.gov) URL:[Link]

    • Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative Source: Ukaaz Publications URL:[Link]

    • Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo[1,2-a]Pyridine-3-Carboxamide Derivatives Source: Scientific Research Publishing (scirp.org) URL:[Link]

    • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies Source: MDPI URL:[Link]

    Sources

    Exploratory

    "reactivity and stability of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate"

    An In-Depth Technical Guide to the Reactivity and Stability of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Executive Summary This technical guide provides a comprehensive analysis of the chemical reactivity and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Reactivity and Stability of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

    Executive Summary

    This technical guide provides a comprehensive analysis of the chemical reactivity and stability of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers and professionals in drug development. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines the molecule's key reactivity sites, predicts its stability under various environmental conditions, and offers detailed protocols for its experimental evaluation. This guide is intended to serve as a foundational resource for anticipating the compound's behavior during synthesis, formulation, and storage.

    Chemical Structure and Physicochemical Properties

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a multi-functionalized pyridine derivative. Its structure, characterized by an aminomethyl group at the 6-position, an ethyl group at the 2-position, and a methyl carboxylate at the 3-position, dictates its chemical behavior.

    Caption: Chemical structure of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate.

    Table 1: Physicochemical and Identification Properties

    PropertyValueSource
    CAS Number 1443980-29-7[1]
    Molecular Formula C10H14N2O2[1]
    Molecular Weight 194.23 g/mol [1]
    Appearance Likely a solid or oilInferred
    Solubility Expected to be soluble in polar organic solvents and aqueous acid.[2]
    pKa The aminomethyl group is expected to be basic.[2]

    Reactivity Profile

    The reactivity of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is governed by the interplay of its functional groups. Understanding the reactivity of each component is crucial for predicting its behavior in chemical reactions and potential degradation pathways.

    Aminomethyl Group

    The primary aliphatic amine of the aminomethyl group is a key center of reactivity, acting as both a base and a nucleophile.

    • Basicity and Salt Formation: The amino group readily protonates in the presence of acids to form stable salts, such as the dihydrochloride salt.[3] This property is often exploited to improve the solubility and handling of amine-containing compounds.

    • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the aminomethyl group a potent nucleophile. It can participate in a variety of reactions, including:

      • N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides.

      • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

      • Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

    Pyridine Ring

    The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

    • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, substitution is typically directed to the 3- and 5-positions.

    • Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards NAS, particularly at the 2-, 4-, and 6-positions. However, the existing substituents on the ring will influence the feasibility and regioselectivity of such reactions.

    • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.

    Methyl Carboxylate Group

    The methyl ester is susceptible to nucleophilic acyl substitution, a common reaction for carboxylic acid derivatives.[4]

    • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible.

    • Amidation: The ester can react with amines to form amides, particularly at elevated temperatures or in the presence of a catalyst.

    • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the exchange of the methoxy group.

    Ethyl Group

    The ethyl group is generally the least reactive part of the molecule. Under forcing conditions, it can undergo oxidation at the benzylic-like position.

    Stability Profile

    The stability of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a critical consideration for its storage, handling, and formulation. Degradation can be initiated by several factors, including pH, temperature, light, and oxygen.

    pH Stability

    The molecule is expected to be most stable at a neutral to slightly acidic pH.

    • Acidic Conditions: In strong acid, the primary degradation pathway is likely the hydrolysis of the methyl ester to the corresponding carboxylic acid. The aminomethyl group will be protonated, which may offer some protection against oxidative degradation.

    • Basic Conditions: Under basic conditions, the methyl ester is highly susceptible to hydrolysis. The free aminomethyl group may also be more prone to oxidation.

    Thermal Stability

    Exposure to high temperatures can lead to decomposition.

    • Decarboxylation: While pyridine-3-carboxylic acids are generally stable, decarboxylation can sometimes be induced at high temperatures, especially if the ester is first hydrolyzed to the carboxylic acid.[5]

    • General Decomposition: At very high temperatures, thermal decomposition may produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[6]

    Oxidative Stability

    The molecule possesses sites that are susceptible to oxidation.

    • Pyridine Ring: The pyridine ring can be oxidized, potentially leading to ring-opening products.[7][8][9]

    • Aminomethyl Group: Primary amines can be susceptible to oxidation, which can lead to a variety of products.

    Photostability

    As an aromatic compound, there is a potential for degradation upon exposure to UV light. Photostability studies are recommended to assess this liability.

    Experimental Protocols for Stability Assessment

    To experimentally determine the stability of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, a systematic approach involving forced degradation and long-term stability studies is recommended.

    Forced Degradation (Stress Testing)

    Forced degradation studies are designed to identify potential degradation products and pathways.

    Objective: To intentionally degrade the compound under various stress conditions to understand its intrinsic stability.

    Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Stress Conditions:

      • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

      • Thermal Stress: Expose the solid compound to 80°C for 48 hours.

      • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. Mass spectrometry can be used to identify the structure of the degradants.

    Caption: Workflow for Forced Degradation Studies.

    Long-Term Stability Testing

    Long-term stability studies are conducted to determine the shelf-life of the compound under defined storage conditions.

    Objective: To evaluate the stability of the compound over an extended period under controlled temperature and humidity.

    Methodology:

    • Sample Preparation: Store the solid compound in sealed, appropriate containers.

    • Storage Conditions: Store the samples in stability chambers under ICH (International Council for Harmonisation) recommended conditions, for example:

      • Long-term: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH

    • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Analysis: At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantify the amount of the active compound remaining using a validated analytical method (e.g., HPLC).

      • Purity: Determine the presence of any degradation products.

    Table 2: Example Long-Term Stability Protocol

    TestMethodAcceptance CriteriaTime Points (Months)
    AppearanceVisualNo change from initial0, 3, 6, 9, 12, 18, 24
    AssayHPLC-UV95.0% - 105.0% of initial0, 3, 6, 9, 12, 18, 24
    PurityHPLC-UVIndividual impurity ≤ 0.2%, Total impurities ≤ 1.0%0, 3, 6, 9, 12, 18, 24

    Predicted Degradation Pathways

    Based on the reactivity of the functional groups, the following degradation pathways are predicted:

    degradation parent Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate hydrolysis 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation_n Pyridine N-oxide derivative parent->oxidation_n Oxidation oxidation_amine Oxidized aminomethyl derivatives parent->oxidation_amine Oxidation

    Caption: Potential Degradation Pathways.

    The primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid. Oxidation of the pyridine nitrogen to the N-oxide and oxidation of the aminomethyl group are also possible. The relative rates of these degradation pathways will depend on the specific conditions of temperature, pH, and the presence of oxidizing agents.

    Conclusion

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a molecule with multiple reactive centers that dictate its chemical behavior and stability. The aminomethyl group provides a site for nucleophilic and basic reactions, while the methyl carboxylate is susceptible to hydrolysis. The pyridine ring itself can undergo oxidation. A thorough understanding of these properties, supported by the experimental protocols outlined in this guide, is essential for the successful development of this compound for its intended applications.

    References

    • Kaiser, J. P., & Bollag, J. M. (1991). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. FEMS Microbiology Letters, 87(3-4), 337-350.
    • Wang, W., Jiang, Y., & Xu, P. (2018). Pathways that degrade pyridine derivatives through 2,5-DHP. Applied and Environmental Microbiology, 84(13), e00481-18.
    • Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. In The Prokaryotes (pp. 743-772). Springer, Berlin, Heidelberg.
    • Jubilant Ingrevia. (2021). 2-(Aminomethyl)
    • Li, Y., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(11), e00305-19.
    • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483-498.
    • Kenyon, J., & Thaker, K. (1957). Acid Esters of Pyridine-2 : 3-dicarboxylic Acid. Journal of the Chemical Society (Resumed), 1957-1960.
    • Yan, F., et al. (2018). Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. Journal of Chemical Research, 42(10), 514-518.
    • Beecham Group p.l.c. (1994). Pyridine-3-carboxylic acid esters or amides useful as 5-ht 3? antagonists.
    • Echemi. (n.d.). 3-(AMINOMETHYL)
    • Al-dujaili, A. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 55(3), 263-272.
    • NextSDS. (n.d.). methyl 6-(aminomethyl)
    • AA Blocks. (n.d.).
    • BLDpharm. (n.d.). 1443980-29-7|Methyl 6-(aminomethyl)
    • NextSDS. (n.d.). 6-(aminomethyl)
    • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of Organic Chemistry, 66(25), 8564-8568.
    • Ribeiro da Silva, M. A., & Monte, M. J. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
    • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
    • Sigma-Aldrich. (n.d.).
    • ChemicalBook. (2022). Methyl 6-amino-3-(3-cyanophenyl)
    • EvitaChem. (n.d.). Methyl 6-[(2-oxopyridin-1-yl)
    • Chemistry LibreTexts. (2024). 11.
    • NextSDS. (n.d.).

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    Foundational

    Engineering the Pharmacophore: A Comprehensive Technical Guide to Aminomethyl Pyridine Derivatives in Medicinal Chemistry

    Executive Summary The aminomethyl pyridine moiety has emerged as a highly versatile and privileged scaffold in modern drug discovery. The juxtaposition of a basic pyridine nitrogen with an exocyclic aminomethyl group pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The aminomethyl pyridine moiety has emerged as a highly versatile and privileged scaffold in modern drug discovery. The juxtaposition of a basic pyridine nitrogen with an exocyclic aminomethyl group provides unique hydrogen-bonding capabilities, tunable pKa​ profiles, and distinct spatial geometries depending on the substitution pattern (2-, 3-, or 4-position)[1][2]. This technical whitepaper synthesizes the latest structure-activity relationship (SAR) data, mechanistic insights, and self-validating synthetic protocols surrounding aminomethyl pyridine derivatives, with a specific focus on their applications in metabolic diseases, neurology, and oncology.

    Structural and Electronic Properties of the Pharmacophore

    The pharmacological utility of aminomethyl pyridines stems from their ability to act as both hydrogen bond donors (via the primary or secondary amine) and hydrogen bond acceptors (via the pyridine nitrogen).

    • 4-(Aminomethyl)pyridine acts as a critical intermediate in the synthesis of drugs targeting neurological disorders and serves as a robust ligand in catalytic processes[1].

    • 3-(Aminomethyl)pyridine is heavily utilized in the development of bioactive compounds due to its enhanced reactivity in nucleophilic substitutions and condensation reactions[2].

    • 2-(Aminomethyl)pyridine derivatives are frequently employed in coordination chemistry and as precursors for complex diamino-functionalized heterocycles[3].

    G Target Target Identification (DPP-4, CAO, MAO) Scaffold Scaffold Selection (2-, 3-, or 4-Aminomethylpyridine) Target->Scaffold Functionalization Regioselective Functionalization (Chichibabin, Amidation) Scaffold->Functionalization Screening In Vitro Screening (IC50 & Selectivity Profiling) Functionalization->Screening Optimization Lead Optimization (SAR & ADME/Tox) Screening->Optimization

    Rational drug design workflow for aminomethyl pyridine derivatives.

    Key Therapeutic Applications & SAR Logic

    Metabolic Diseases: DPP-4 Inhibition

    Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of Type 2 Diabetes. Recent optimizations of phenyl-pyridine skeletons have identified 5-aminomethyl-pyridines as exceptionally potent DPP-4 inhibitors[4].

    Mechanistic Causality: The inhibitory activity is highly dependent on the spatial distance between the primary amino group and the amide functionality on the pyridine ring. The primary amine is required to anchor into the S1 pocket of the DPP-4 enzyme, while the amide interacts with the S2 pocket[4]. Shifting the amide group from the α -position (5-aminomethyl-pyridines) to the β -position (3-aminomethyl-pyridines) disrupts this bidentate binding geometry, resulting in a complete loss of inhibitory activity[4]. Optimized derivatives, such as 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, exhibit an IC50​ of 10 nM and an extraordinary 6600-fold selectivity over the closely related peptidase DPP-8[5].

    G Scaffold 5-Aminomethyl-pyridine Scaffold Amine Primary Amine Group (Binds S1 Pocket) Scaffold->Amine Amide Amide Functionality (Binds S2 Pocket) Scaffold->Amide Inhibition Potent DPP-4 Inhibition (IC50: 10 nM) Amine->Inhibition Amide->Inhibition Selectivity High Selectivity (>6600-fold over DPP-8) Inhibition->Selectivity

    Mechanistic logic of DPP-4 inhibition by 5-aminomethyl-pyridines.

    Neurological Disorders: Amine Oxidase Inhibition

    Derivatives of 4-aminomethylpyridine have been identified as the first substrate-like, reversible inhibitors of copper-containing amine oxidases (CAOs)[6]. Alkylamino substitutions at the 3- and 5-positions yield highly potent inhibitors with IC50​ values as low as 20 nM[6]. These compounds are highly selective for benzylamine oxidase and semicarbazide-sensitive amine oxidase, while showing minimal interference with monoamine oxidases (MAOs)[6].

    Oncology: Chalcone Hybrids

    By leveraging Claisen-Schmidt condensation, researchers have synthesized 3-aminomethyl pyridine chalcone derivatives [7]. These chimeric compounds combine the cytotoxic properties of cinnamate/chalcone cores with the pharmacokinetic benefits of the pyridine ring. In vitro evaluations against human cancer cell lines (A549 lung cancer, MCF-7 breast cancer) demonstrated significant antimitotic activity and DNA-binding affinity, with IC50​ values ranging from 10.27 µM to 56.75 µM[7].

    Quantitative SAR Data Summary

    The following table synthesizes the quantitative biological metrics of key aminomethyl pyridine derivatives across different therapeutic targets.

    Target Enzyme / Cell LineScaffold / Derivative TypeKey Biological MetricReference
    DPP-4 5-Aminomethyl-pyridine amides IC50​ : 10 nM; >6600-fold selectivity over DPP-8[5]
    CAOs Alkylamino-4-aminomethylpyridines IC50​ : ~20 nM (Reversible inhibition)[6]
    A549 / MCF-7 (Cancer) 3-Aminomethyl pyridine chalcones IC50​ : 10.27 µM – 56.75 µM[7]

    Self-Validating Synthetic Protocols

    To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps and the chemical causality behind the synthesis of these derivatives.

    Protocol 4.1: Synthesis of 5-Aminomethyl-pyridine DPP-4 Inhibitors

    This protocol outlines the synthesis of highly selective DPP-4 inhibitors via a hydrogenation/protection/amidation sequence[4][5].

    • Catalytic Hydrogenation & Amine Protection:

      • Action: Subject 3-cyano-pyridine precursors to H2​ over 10% Pd/C in acetic acid at 60 °C for 24 hours. Immediately treat the intermediate with Boc-anhydride ( Boc2​O ) in a dioxane/ H2​O mixture at 60 °C for 16 hours[5].

      • Causality: The reduction of the nitrile yields a highly reactive primary amine. In situ Boc protection is mandatory to sterically and electronically shield this amine, preventing it from acting as a competing nucleophile during the subsequent amidation of the carboxylic acid[5].

      • Validation Checkpoint: ESI-MS must confirm the mass shift corresponding to the addition of the Boc group (+100 Da).

    • PyBOP-Mediated Amidation:

      • Action: React the protected pyridine carboxylic acid with a secondary amine using PyBOP and triethylamine ( NEt3​ ) in anhydrous dichloromethane (DCM) for 3–16 hours[5].

      • Causality: PyBOP is selected over standard carbodiimides (e.g., DCC) because it generates a highly reactive phosphonium intermediate without forming insoluble urea byproducts, ensuring high yields (46−92%) and simplifying purification[5]. NEt3​ acts as a proton scavenger to maintain the nucleophilicity of the incoming amine.

    • Acidic Deprotection:

      • Action: Treat the intermediate with 20% trifluoroacetic acid (TFA) in DCM for 1 hour[5].

      • Causality: TFA provides the exact acidic stringency required to protonate and cleave the tert-butyl carbamate without hydrolyzing the newly formed, more stable amide bond[5].

      • Validation Checkpoint: FT-ICR-MS and 13C NMR must confirm the disappearance of the tert-butyl quaternary carbon and methyl signals, validating the unmasking of the primary pharmacophore[4].

    Protocol 4.2: Regioselective C4-Amination via Modified Chichibabin Reaction

    This protocol is utilized for synthesizing diamino-functionalized pyridines, such as 2-(aminomethyl)pyridin-4-amine[3].

    • Substrate Preparation:

      • Action: Dissolve the 2-aminomethylpyridine precursor in an anhydrous aprotic solvent (e.g., xylene)[3].

      • Causality: Aprotic solvents are critical to prevent the premature quenching of the highly basic sodium amide reagent[3].

    • Nucleophilic Addition:

      • Action: Add sodium amide ( NaNH2​ ) under an inert argon atmosphere.

      • Causality: NaNH2​ initiates a nucleophilic substitution of hydrogen ( SNH​ ) via an addition-elimination mechanism. The 2-aminomethyl group electronically modulates the pyridine ring, directing the nucleophilic attack regioselectively to the C4 position[3].

    • Strict Thermal Activation:

      • Action: Heat the reaction mixture strictly to 120–150 °C[3].

      • Causality: This specific thermal window provides the activation energy necessary for the elimination of the hydride ion (the rate-determining step) while suppressing bimolecular dimerization side-reactions that dominate at higher temperatures[3].

      • Validation Checkpoint: Post-workup, 1H NMR should reveal the loss of the C4 proton signal and an upfield shift of the adjacent protons due to the electron-donating effect of the newly installed amino group. Infrared (IR) spectroscopy will confirm structural integrity via primary amine N-H stretching bands near 3300-3400 cm−1 [3].

    Sources

    Protocols & Analytical Methods

    Method

    "using Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in kinase inhibitor synthesis"

    Application Note: Leveraging Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in the Synthesis of Type II DFG-Out Kinase Inhibitors Introduction & Rationale The development of small-molecule kinase inhibitors has inc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Leveraging Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in the Synthesis of Type II DFG-Out Kinase Inhibitors

    Introduction & Rationale

    The development of small-molecule kinase inhibitors has increasingly shifted toward targeting the inactive "DFG-out" conformation of the kinase domain. In this state, the phenylalanine residue of the highly conserved Asp-Phe-Gly (DFG) motif flips outward, exposing an adjacent allosteric hydrophobic pocket[1]. Inhibitors that bind this state—known as Type II inhibitors—often exhibit superior kinome selectivity profiles compared to Type I (ATP-competitive, DFG-in) inhibitors, as the allosteric pocket is less conserved across the kinome[2][3].

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a highly versatile, privileged scaffold for constructing Type II inhibitors[4][5]. Its structural features provide orthogonal vectors for rational drug design:

    • 6-Aminomethyl Group: A highly nucleophilic primary amine that serves as an ideal anchor for installing a urea linkage. The urea motif is a hallmark of Type II inhibitors, traversing the kinase gatekeeper residue to form critical hydrogen bonds with the conserved C-helix glutamate and DFG aspartate[2].

    • 2-Ethyl Group: Provides a lipophilic, steric vector that can occupy small hydrophobic sub-pockets near the hinge region, enhancing binding affinity and residence time.

    • 3-Carboxylate (Methyl Ester): Acts as a masked carboxylic acid. Following urea installation, it can be selectively saponified and coupled to a hinge-binding heterocycle (e.g., an aminopyrazole or aminopyrimidine) to complete the bifunctional inhibitor[6].

    G RTK Receptor Tyrosine Kinase (Active) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (DFG-in / Active) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Proliferation/Survival) MEK->ERK Pathway Output Inhibitor Type II Inhibitor (Pyridine Scaffold) InactiveRAF RAF Kinase (DFG-out / Inactive) Inhibitor->InactiveRAF Binds Allosteric Pocket InactiveRAF->RAF Blocks Activation

    Kinase signaling cascade illustrating Type II allosteric inhibition of the DFG-out state.

    Synthetic Strategy & Workflow

    The synthesis of a prototypical Type II inhibitor using this scaffold requires a three-step linear sequence: Urea Formation, Ester Hydrolysis, and Amide Coupling. We utilize 4-chloro-3-(trifluoromethyl)phenyl isocyanate to build the allosteric tail (a privileged DFG-out binder)[3] and 3-amino-1H-pyrazole as the hinge-binding head group[6].

    Workflow Scaffold Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (Starting Material) Step1 Step 1: Urea Formation (4-Cl-3-CF3-Phenyl Isocyanate, DIPEA) Scaffold->Step1 Int1 Intermediate 1 (C6-Urea Pyridine Ester) Step1->Int1 Step2 Step 2: Saponification (LiOH, THF/MeOH/H2O) Int1->Step2 Int2 Intermediate 2 (C6-Urea Pyridine Acid) Step2->Int2 Step3 Step 3: Amide Coupling (3-Aminopyrazole, HATU, DIPEA) Int2->Step3 Product Final Type II Kinase Inhibitor (DFG-out Binder) Step3->Product

    Three-step synthetic workflow from the pyridine scaffold to the final Type II inhibitor.

    Detailed Experimental Protocols

    Step 1: Urea Formation (Installation of the Allosteric Tail)

    Causality & Design: The primary amine of the 6-aminomethyl group is highly nucleophilic. Reacting it with an aryl isocyanate generates a urea linkage rapidly. N,N-Diisopropylethylamine (DIPEA) is added to ensure the amine remains free-based. This reaction is self-validating; the resulting urea is highly crystalline and typically precipitates from the reaction mixture, driving the equilibrium and allowing isolation without column chromatography.

    • Dissolve Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an inert argon atmosphere.

    • Add DIPEA (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice bath.

    • Dropwise, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq, 10.5 mmol) dissolved in DCM (10 mL) over 15 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor by LC-MS. A white precipitate will form. Filter the precipitate, wash with cold DCM (2 x 10 mL) and hexanes (20 mL), and dry under vacuum to yield Intermediate 1 .

    Step 2: Ester Hydrolysis (Saponification)

    Causality & Design: The methyl ester must be unmasked to a free carboxylic acid for the final coupling. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H2O) provides mild basic conditions that cleanly hydrolyze the ester without cleaving the newly formed urea linkage.

    • Suspend Intermediate 1 (1.0 eq, 8 mmol) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v, 40 mL).

    • Add LiOH monohydrate (3.0 eq, 24 mmol) in one portion.

    • Stir the reaction at room temperature for 4 hours.

    • Self-Validation: Monitor by 1 H-NMR. The disappearance of the sharp methyl ester singlet at ~3.9 ppm confirms complete conversion.

    • Concentrate the mixture under reduced pressure to remove THF and MeOH. Acidify the aqueous layer with 1M HCl to pH ~3.

    • Collect the resulting white precipitate via filtration, wash with water, and dry overnight under high vacuum to yield Intermediate 2 .

    Step 3: Amide Coupling (Installation of the Hinge Binder)

    Causality & Design: Coupling the carboxylic acid to 3-amino-1H-pyrazole presents a significant challenge. Heteroarylamines like aminopyrazoles are exceptionally poor nucleophiles due to the delocalization of their lone pair into the aromatic ring[6]. Standard coupling reagents (like EDC/HOBt) fail or require prolonged heating. We utilize HATU due to the "7-aza effect"[7][8]. The nitrogen at the 7-position of HATU's HOAt leaving group provides anchimeric assistance, vastly accelerating aminolysis and overcoming the poor nucleophilicity of the pyrazole.

    • Dissolve Intermediate 2 (1.0 eq, 5 mmol) and HATU (1.2 eq, 6 mmol) in anhydrous DMF (25 mL).

    • Add DIPEA (3.0 eq, 15 mmol) and allow the mixture to pre-activate for 10 minutes at room temperature. Note: This pre-activation is critical for forming the highly reactive OAt-active ester[8].

    • Add 3-amino-1H-pyrazole (1.5 eq, 7.5 mmol) and stir at room temperature for 4 hours.

    • Quench the reaction by pouring it into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (5 x 50 mL) to remove DMF, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the Final Inhibitor .

    Quantitative Data: Amide Coupling Optimization

    To validate the necessity of HATU in Step 3, a comparative coupling study was performed using Intermediate 2 and 3-amino-1H-pyrazole across different activation chemistries. The data confirms that uronium-based reagents with the 7-aza effect are mandatory for viable yields.

    Coupling ReagentAdditiveBaseSolventTime (h)Conversion (LC-MS)Isolated YieldNotes
    EDC·HCl HOBtDIPEADMF2442%35%Sluggish aminolysis; incomplete conversion.
    T3P (50% in EtOAc) NonePyridineEtOAc2455%48%Requires heating to 60 °C; side products observed.
    HBTU NoneDIPEADMF1270%62%Moderate efficiency; lacks 7-aza assistance[7].
    HATU NoneDIPEADMF4>98%88% Rapid kinetics; clean profile; optimal choice[8].

    Table 1: Optimization of the amide coupling step for hinge-binder installation.

    References

    • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? National Institutes of Health (PMC)[Link]

    • Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2 ChemRxiv[Link]

    • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition National Institutes of Health (PMC)[Link]

    • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors ACS Publications [Link]

    • Overcoming Secondary Mutations of Type II Kinase Inhibitors ACS Publications[Link]

    • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry [Link]

    Sources

    Application

    Application Note: Rational Design and SAR Evaluation of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Analogs in Targeted Protein Degradation

    Target Audience: Medicinal Chemists, Structural Biologists, and PROTAC Development Scientists Document Type: Technical Guide & Experimental Protocols Executive Summary The development of Proteolysis-Targeting Chimeras (P...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Structural Biologists, and PROTAC Development Scientists Document Type: Technical Guide & Experimental Protocols

    Executive Summary

    The development of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the therapeutic landscape by enabling the degradation of classically "undruggable" targets[1]. Among these targets, B-cell lymphoma 6 (BCL6)—a master transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL)—has emerged as a prime candidate for targeted degradation[2].

    This application note details the structure-activity relationship (SAR) studies of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS: 1443980-29-7), a highly privileged chemical scaffold used in the synthesis of heterobifunctional BCL6 degraders[3]. By dissecting the causality behind specific functional group modifications, this guide provides a comprehensive framework for optimizing target affinity, ternary complex formation, and cellular degradation efficacy.

    Mechanistic Rationale and SAR Strategy

    The core scaffold, Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, serves as a highly modular Protein-Targeting Moiety (PTM) for the BCL6 BTB (Broad-Complex, Tramtrack, and Bric-a-brac) domain[4]. Successful PROTAC design requires maintaining high affinity for the target while providing a solvent-exposed vector for linker attachment[5].

    The SAR strategy for this scaffold is divided into three distinct functional zones:

    • The C2-Alkyl Group (Hydrophobic Anchor): The 2-ethyl substitution is critical for anchoring the molecule into a deep, lipophilic sub-pocket within the BCL6 BTB domain. Truncation to a methyl group results in a loss of van der Waals interactions, while extension to a propyl or isopropyl group introduces steric clashes, reducing binding affinity.

    • The C3-Ester Group (Hydrogen Bond Acceptor): The methyl carboxylate at the 3-position acts as a crucial hydrogen-bond acceptor, interacting with the backbone NH of key residues (e.g., Glu115) in the BCL6 binding groove[6]. Hydrolysis to the free carboxylic acid generally ablates cell permeability, whereas bioisosteric replacement with rigid amides can fine-tune the off-rate ( koff​ ).

    • The C6-Aminomethyl Group (Linker Vector): The primary amine at the 6-position is oriented directly toward the solvent channel[7]. This makes it the ideal, non-disruptive attachment point for PEG or alkyl linkers connecting to an E3 ligase recruiting moiety (such as Cereblon ligands like lenalidomide or pomalidomide)[8]. The methylene spacer (aminomethyl vs. direct amino) provides necessary rotational freedom to prevent linker-induced steric hindrance during ternary complex formation.

    SAR_Logic Core Methyl 6-(aminomethyl)- 2-ethylpyridine-3-carboxylate (Core Scaffold) Pos2 C2-Ethyl Hydrophobic Anchor Core->Pos2 Modulate Pos3 C3-Carboxylate H-Bond Acceptor Core->Pos3 Modulate Pos6 C6-Aminomethyl Solvent Vector (Linker) Core->Pos6 Conjugate Opt Optimized PROTAC Ternary Complex Pos2->Opt Pos3->Opt Pos6->Opt

    Caption: SAR optimization logic for Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate analogs.

    Quantitative SAR Data Summary

    The following table summarizes representative SAR data demonstrating how modifications to the core scaffold impact both biochemical binding ( IC50​ ) and cellular degradation ( DC50​ ) when conjugated to a standard PEG3-Cereblon ligand[9].

    Compound IDC2-SubstitutionC3-SubstitutionC6-VectorBCL6 Binding IC50​ (nM)Cellular DC50​ (nM) Dmax​ (%)
    Analog 1 (Core) EthylMethyl esterAminomethyl12.445.292%
    Analog 2 MethylMethyl esterAminomethyl145.0>50035%
    Analog 3 IsopropylMethyl esterAminomethyl88.5320.150%
    Analog 4 EthylAmideAminomethyl15.258.088%
    Analog 5 EthylMethyl esterDirect Amine45.0210.565%

    Data Interpretation: Analog 1 (derived directly from the core scaffold) maintains the optimal balance of target affinity and linker trajectory, resulting in the lowest DC50​ and highest maximum degradation ( Dmax​ ).

    Experimental Protocols

    To ensure rigorous validation of synthesized analogs, the following self-validating protocols must be employed. These methods are designed to confirm causality: proving that target depletion is strictly dependent on the ubiquitin-proteasome system (UPS) rather than off-target cytotoxicity[9].

    Protocol A: Linker Conjugation via C6-Aminomethyl Amidation

    This protocol describes the coupling of the core scaffold to a pre-synthesized Cereblon-linker construct (e.g., Thalidomide-PEG3-COOH)[1].

    Reagents & Materials:

    • Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (1.0 eq)

    • Thalidomide-PEG3-COOH (1.1 eq)

    • HATU (1.2 eq) and DIPEA (3.0 eq)

    • Anhydrous DMF

    Step-by-Step Methodology:

    • Activation: Dissolve Thalidomide-PEG3-COOH and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to form the active ester.

    • Coupling: Add Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, followed dropwise by DIPEA.

    • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS, observing the disappearance of the primary amine peak.

    • Purification: Quench the reaction with water, extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify the crude product using reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the final PROTAC.

    Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ternary Complex Assay

    To validate that the synthesized analog successfully bridges BCL6 and Cereblon.

    Step-by-Step Methodology:

    • Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT).

    • Complex Assembly: In a 384-well microplate, mix 10 nM of GST-tagged BCL6 BTB domain and 10 nM of His-tagged CRBN/DDB1 complex.

    • Compound Addition: Add the PROTAC analogs in a 10-point dose-response titration (ranging from 10 pM to 10 µM).

    • Fluorophore Addition: Add Anti-GST-Tb (Terbium cryptate donor) and Anti-His-d2 (acceptor) antibodies at 2 nM final concentration.

    • Incubation & Reading: Incubate in the dark at room temperature for 2 hours. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine the hook effect and ternary complex EC50​ .

    Protocol C: Self-Validating Cellular Degradation Assay (Western Blot)

    This assay includes a mechanistic rescue control to prove that degradation is proteasome- and E3 ligase-dependent[9].

    Step-by-Step Methodology:

    • Cell Culture: Seed OCI-LY1 (DLBCL) cells in 6-well plates at 1×106 cells/well in RPMI-1640 medium supplemented with 10% FBS.

    • Pre-treatment (The Validation Step): To validate the PROTAC mechanism, pre-treat control wells for 2 hours with either:

      • MLN4924 (3 µM): A NEDD8-activating enzyme inhibitor that blocks cullin-RING ligase activity.

      • Excess Pomalidomide (10 µM): To competitively block the CRBN binding site.

      • MG132 (10 µM): A proteasome inhibitor.

    • PROTAC Treatment: Treat cells with the synthesized PROTAC analog at the established DC50​ concentration for 16 hours.

    • Lysis & Quantification: Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.

    • Immunoblotting: Run 20 µg of lysate on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-BCL6 (Target) and anti-GAPDH (Loading Control) primary antibodies.

    • Analysis: A successful PROTAC will show BCL6 depletion in the standard treatment well, but complete rescue (no degradation) in the wells pre-treated with MLN4924, Pomalidomide, or MG132.

    Mechanistic Pathway Visualization

    The following diagram illustrates the causality and signaling workflow initiated by the optimized Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate PROTAC analog within the cellular environment.

    Mechanism PROTAC Optimized PROTAC (Pyridine-3-carboxylate core) Target BCL6 BTB Domain (Transcriptional Repressor) PROTAC->Target High Affinity Binding E3 CRBN / DDB1 Complex (E3 Ubiquitin Ligase) PROTAC->E3 Linker Recruitment Ternary Ternary Complex [Target - PROTAC - E3] Target->Ternary E3->Ternary Ub Polyubiquitination (K48 Linkage) Ternary->Ub E2 Enzyme Transfer Degradation 26S Proteasome Target Degradation Ub->Degradation Proteasomal Recognition Apoptosis DLBCL Cell Apoptosis (Therapeutic Effect) Degradation->Apoptosis De-repression of Checkpoints

    Caption: Mechanism of action for BCL6 targeted degradation via the ubiquitin-proteasome system.

    References

    • Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Modulators of bcl6 proteolysis and associated methods of use (WO2022221673A1). Google Patents.
    • Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate. Available at:[Link]

    • Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3. PMC - National Institutes of Health. Available at:[Link]

    • Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Modulators of BCL6 proteolysis and associated methods of use (OA21508A). Google Patents.
    • Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond. PMC - National Institutes of Health. Available at:[Link]

    Sources

    Method

    Application Note: Evaluating the Efficacy of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Derivatives as BCL6 Targeted Protein Degraders

    Executive Summary Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS 1443980-29-7) is a highly specialized chemical building block utilized in the synthesis of heterobifunctional degraders (PROTACs) targeting B-ce...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS 1443980-29-7) is a highly specialized chemical building block utilized in the synthesis of heterobifunctional degraders (PROTACs) targeting B-cell lymphoma 6 (BCL6) [1]. BCL6 is a master transcriptional repressor and a critical oncogenic driver in diffuse large B-cell lymphoma (DLBCL). In drug development, the pyridine-3-carboxylate core acts as a high-affinity "warhead" binding the BCL6 BTB (Broad-Complex, Tramtrack and Bric a brac) domain.

    Evaluating the efficacy of these derivatives requires a paradigm shift from traditional occupancy-driven pharmacology to event-driven pharmacology. This guide outlines a self-validating experimental framework to assess ternary complex formation, degradation kinetics, and phenotypic efficacy of these derivatives.

    Mechanistic Rationale & Structural Causality

    To design effective experiments, one must understand why this specific scaffold is utilized:

    • Steric Fit & Affinity: The 2-ethyl and 3-carboxylate substitutions precisely occupy the hydrophobic pockets of the BCL6 BTB domain's lateral groove, displacing physiological corepressors (e.g., BCOR or SMRT)[2].

    • Exit Vector Geometry: The 6-(aminomethyl) moiety serves as an optimal synthetic exit vector. It directs the linker out of the binding pocket toward the solvent-exposed region. This precise trajectory is critical for minimizing steric clashes and promoting the formation of a stable ternary complex (BCL6-PROTAC-CRBN) [3].

    G BCL6 BCL6 BTB Domain (Target Protein) Ternary Ternary Complex (BCL6-PROTAC-CRBN) BCL6->Ternary PROTAC Pyridine-3-carboxylate PROTAC PROTAC->Ternary Bridges CRBN CRBN E3 Ligase (Recruitment) CRBN->Ternary Ub Poly-Ubiquitination (K48 Linkage) Ternary->Ub Catalyzes Degradation 26S Proteasomal Degradation Ub->Degradation

    Mechanism of Action: PROTAC-mediated ternary complex formation leading to BCL6 degradation.

    Experimental Workflow Overview

    Evaluating PROTAC efficacy is a multi-tiered process. Because degradation is catalytic, high binding affinity ( Kd​ ) does not always translate to high degradation efficiency ( Dmax​ ). The workflow must sequentially validate biophysical engagement, cellular degradation, and phenotypic response.

    Workflow Synthesis 1. PROTAC Synthesis (Linker Variation) Phase1 2. Biophysical Assay (TR-FRET) Synthesis->Phase1 Phase2 3. Cellular Degradation (Capillary Western) Phase1->Phase2 Ternary Complex Confirmed Phase3 4. Phenotypic Assay (DLBCL Viability) Phase2->Phase3 DC50 < 10 nM, Dmax > 90% Selection 5. Lead Candidate Selection Phase3->Selection IC50 < 50 nM

    Screening funnel for evaluating Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate PROTACs.

    Detailed Experimental Protocols

    Protocol 1: TR-FRET Ternary Complex Assay (Biophysical Validation)

    Causality & Rationale: Unlike ELISA, which requires washing steps that disrupt transient or low-affinity ternary complexes, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows for true equilibrium measurement of the BCL6-PROTAC-CRBN complex in solution.

    Self-Validating Control: This protocol includes a "hook effect" validation arm. Because PROTACs are bivalent, at highly elevated concentrations, binary complexes (BCL6-PROTAC and CRBN-PROTAC) will outcompete the ternary complex, causing the FRET signal to drop. A biphasic (bell-shaped) curve proves the signal is strictly dependent on ternary complex formation.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare recombinant GST-tagged BCL6 (BTB domain) and His-tagged CRBN-DDB1 complex in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT).

    • Fluorophore Conjugation: Add Anti-GST Terbium (Tb) cryptate donor (binds BCL6) and Anti-His d2 acceptor (binds CRBN) at a final concentration of 2 nM and 20 nM, respectively.

    • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the pyridine-3-carboxylate PROTAC derivatives in DMSO. Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

    • Incubation: Dispense 10 µL of the protein/fluorophore master mix into the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

    • Analysis: Calculate the FRET ratio (665/620 nm). Plot the ratio against log[PROTAC] to observe the bell-shaped curve and calculate the cooperativity factor ( α ).

    Protocol 2: Capillary Western for BCL6 Degradation Kinetics (Cellular Validation)

    Causality & Rationale: High-throughput PROTAC screening requires precise quantification of Dmax​ (maximum degradation) and DC50​ (concentration achieving 50% degradation). Traditional chemiluminescent Western blots suffer from narrow linear dynamic ranges. Capillary electrophoresis (e.g., ProteinSimple Jess/WES) provides superior linearity and reproducibility.

    Self-Validating Control: To prove the mechanism is truly Ubiquitin-Proteasome System (UPS) dependent, a control cohort must be pre-treated with 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor). If the derivative is a true degrader, these inhibitors will rescue BCL6 levels [4].

    Step-by-Step Methodology:

    • Cell Culture: Culture OCI-Ly1 (DLBCL) cells in IMDM supplemented with 10% FBS. Seed at 5×105 cells/mL in 12-well plates.

    • Inhibitor Pre-treatment (Control Arm): Pre-treat designated control wells with 1 µM MG132 or 1 µM MLN4924 for 2 hours prior to PROTAC addition.

    • PROTAC Treatment: Treat cells with an 8-point concentration gradient (e.g., 0.1 nM to 1000 nM) of the PROTAC derivatives for 16 hours.

    • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors and Benzonase. Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

    • Capillary Electrophoresis: Normalize protein concentrations to 1 mg/mL using a BCA assay. Load samples, primary BCL6 antibody, primary Vinculin antibody (loading control), and HRP-conjugated secondary antibodies into the WES microplate.

    • Quantification: Run the automated capillary separation. Calculate the Area Under the Curve (AUC) for BCL6 peaks, normalize to Vinculin, and plot against PROTAC concentration to derive DC50​ and Dmax​ .

    Data Presentation & Interpretation

    The efficacy of the 6-(aminomethyl) exit vector is highly dependent on the linker architecture attached to it. The table below summarizes expected quantitative metrics when evaluating varying linker lengths conjugated to this core scaffold.

    Compound IDLinker ArchitectureTR-FRET Cooperativity ( α )OCI-Ly1 DC50​ (nM)OCI-Ly1 Dmax​ (%)OCI-Ly1 Viability IC50​ (nM)
    Cmpd-1 6-carbon alkyl0.8 (Negative)> 100025%> 5000
    Cmpd-2 PEG22.5 (Positive)4588%120
    Cmpd-3 PEG35.2 (Strong Positive)1.298%15

    Interpretation Insight: Notice how Cmpd-3 (PEG3) exhibits strong positive cooperativity ( α>1 ) in the TR-FRET assay. This biophysical synergy directly translates to a highly potent DC50​ (1.2 nM) and near-complete degradation ( Dmax​ 98%), ultimately driving robust phenotypic cell death in the BCL6-dependent DLBCL cell line.

    References

    • Modulators of bcl6 proteolysis and associated methods of use. Arvinas Operations, Inc. WIPO (PCT), WO2022221673A1 (2022).
    • Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6. McCoull, W., et al. ACS Chemical Biology, 13(11), 3131–3141 (2018). URL:[Link]

    • Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry (2024). URL:[Link]

    • Potent and Orally Bioavailable BCL6 PROTAC™ Degraders Demonstrate Efficacy in Pre-Clinical Models of Diffuse Large B-Cell Lymphoma (DLBCL). Blood, 138 (Supplement 1): 2272 (2021). URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimization of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Synthesis

    Prepared by: Gemini, Senior Application Scientist Last Updated: March 30, 2026 Introduction Welcome to the technical support center for the synthesis of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate. This molecule...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist Last Updated: March 30, 2026

    Introduction

    Welcome to the technical support center for the synthesis of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its substituted pyridine core. However, its synthesis, particularly the selective reduction of a nitrile precursor to a primary amine, presents several challenges that can lead to suboptimal yields and complex purification procedures. The electron-deficient nature of the pyridine ring and the reactivity of the target aminomethyl group necessitate precise control over reaction conditions.[1][2]

    This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges. Our goal is to empower you to systematically diagnose issues, optimize your reaction parameters, and achieve higher yields of your target compound with greater purity.

    Section 1: Synthetic Pathway Overview

    The most common and industrially viable route to Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate involves the catalytic hydrogenation of its cyanopyridine precursor, Methyl 6-cyano-2-ethylpyridine-3-carboxylate. This step is the primary focus of our optimization guide, as it is often the most challenging stage of the synthesis.

    Synthetic_Pathway cluster_0 Key Synthesis Step cluster_1 Common Side Products Start Methyl 6-cyano-2-ethyl- pyridine-3-carboxylate Product Methyl 6-(aminomethyl)-2-ethyl- pyridine-3-carboxylate Start->Product Catalytic Hydrogenation (H₂, Catalyst) Side1 Secondary Amine Impurity Product->Side1 Further Reaction Side2 Tertiary Amine Impurity Side1->Side2 Further Reaction

    Caption: General synthetic route via catalytic hydrogenation.

    Section 2: Troubleshooting Guide

    This section addresses the most common issues encountered during the catalytic hydrogenation of the cyanopyridine precursor.

    Issue 1: Low or Stalled Conversion of Starting Material

    Question: My reaction is very slow or stops completely, and I recover a significant amount of the starting Methyl 6-cyano-2-ethylpyridine-3-carboxylate. What are the likely causes?

    Answer: Stalled reactions are typically due to issues with the catalyst, reagents, or reaction conditions. A systematic evaluation is key.[1]

    • Catalyst Activity and Poisoning:

      • Cause: The catalyst (e.g., Palladium on Carbon, Raney Nickel) may be old, of low quality, or poisoned. Pyridine compounds and their intermediates can sometimes inhibit catalyst activity.[1][3]

      • Solution:

        • Always use a fresh, high-quality catalyst from a reputable supplier.

        • Ensure all starting materials and the solvent are pure and free from potential catalyst poisons like sulfur or strong chelating agents.

        • Consider increasing the catalyst loading, but be aware this can sometimes lead to more side reactions.

    • Insufficient Hydrogen Pressure:

      • Cause: The hydrogenation of nitriles is highly dependent on hydrogen pressure. Insufficient pressure will result in a slow reaction rate.

      • Solution: While low pressures (1-4 atm) can be used, moderate to high pressures (5-50 atm) often provide better results and faster reaction times.[4][5] Consult literature for the optimal pressure range for your specific catalyst system.

    • Suboptimal Temperature:

      • Cause: The reaction may be too cold. While some hydrogenations run at room temperature, many require heating to achieve a reasonable rate.[4][5]

      • Solution: Gradually increase the reaction temperature (e.g., from room temperature to 50-70°C) and monitor the reaction progress by TLC or HPLC.[4] Avoid excessively high temperatures, which can promote side reactions.

    Comparative Table of Common Catalysts:

    CatalystTypical PressureTypical TemperatureAdvantagesDisadvantages
    5% Pd/C 1 - 6 bar25 - 50°CHigh selectivity, minimal dehalogenation if applicable.[5][6]Can be slower than other catalysts.
    Raney Ni / Raney Co 5 - 50 atm70 - 150°CHighly active, cost-effective.[4]May require higher temperatures/pressures; can promote side reactions.
    PtO₂ (Adams' catalyst) 50 - 70 barRoom TempEffective under mild temperatures; works well in acidic media.[7]Can be expensive; may require higher pressures.
    Issue 2: Formation of Secondary and Tertiary Amine Impurities

    Question: My product is contaminated with significant amounts of dimeric (secondary) and trimeric (tertiary) amines. How can I suppress these side reactions?

    Answer: This is the most common challenge in nitrile reduction. These byproducts form when the desired primary amine product attacks the reactive imine intermediate generated during the reaction.[3]

    Side_Reaction_Mechanism Nitrile R-C≡N Imine [R-CH=NH] Imine Intermediate Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂/Catalyst (Desired Pathway) SecondaryAmine R-CH₂-NH-CH₂-R (Secondary Amine) Imine->SecondaryAmine + R-CH₂-NH₂ (Side Reaction)

    Caption: Formation of secondary amine byproduct.

    Solutions:

    • Use of Acidic Additives:

      • Mechanism: Adding a strong acid (e.g., HCl, H₂SO₄, or using an acidic solvent like acetic acid) protonates the primary amine product as it forms.[6][7] The resulting ammonium salt is no longer nucleophilic and cannot react with the imine intermediate, thus dramatically increasing selectivity for the primary amine.

      • Protocol: Add a stoichiometric amount or a slight excess of acid relative to the starting material. The final product will be isolated as its corresponding salt.

    • Successive Supply of Starting Material:

      • Mechanism: Maintaining a low concentration of the cyanopyridine starting material throughout the reaction minimizes the co-existence of the imine intermediate and the primary amine product.

      • Protocol: Instead of adding all the cyanopyridine at once, add it slowly or in portions to the reaction vessel containing the catalyst and solvent under hydrogen pressure. This method has been shown to significantly improve yield.[4]

    • Addition of Ammonia:

      • Mechanism: Adding ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines by competing with the primary amine product for reaction with the imine intermediate.

      • Protocol: The reaction can be run in a solution of ammonia in an alcohol (e.g., methanolic ammonia).

    Issue 3: Difficult Product Isolation and Purification

    Question: I'm having trouble isolating my final product. It seems to be highly polar, and removing the catalyst is messy.

    Answer: Amines are often polar and can be challenging to extract. A clean workup procedure is essential.

    • Catalyst Removal:

      • Problem: Finely divided catalysts like Pd/C can pass through standard filter paper.

      • Solution: After the reaction, filter the mixture through a pad of Celite® or a similar filter aid. This will effectively trap the fine catalyst particles. Wash the pad thoroughly with the reaction solvent (e.g., methanol) to ensure complete recovery of the product.[8]

    • Product Extraction:

      • Problem: The aminomethylpyridine product is a polar molecule with some water solubility, leading to losses during aqueous workup.

      • Solution:

        • If the product is in its free-base form, perform extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[9]

        • If the product was formed as a salt (e.g., hydrochloride), the workup is often simpler. After catalyst filtration and solvent evaporation, the crude salt can often be purified directly by recrystallization or suspension in a non-polar solvent to wash away organic impurities.[9]

    • Purification:

      • Problem: The crude product contains residual starting material and side products.

      • Solution:

        • Crystallization: Converting the amine to a salt (e.g., by adding HCl in an ether or alcohol solution) often yields a crystalline solid that can be easily purified by recrystallization.

        • Column Chromatography: Purification of the free base by silica gel chromatography is a standard method. Use a solvent system with a small amount of a basic modifier, like triethylamine or ammonium hydroxide, mixed with your eluent (e.g., DCM/Methanol/NH₄OH 90:9:1) to prevent the polar amine from streaking on the column.[8][10]

    Section 3: Frequently Asked Questions (FAQs)

    • Q1: What is the most critical parameter for maximizing the yield of the primary amine? A1: Suppressing the formation of secondary and tertiary amines is the most critical factor. The most effective and widely used method to achieve this is the addition of a strong acid to the reaction mixture to convert the primary amine product into its non-nucleophilic ammonium salt.[3][6]

    • Q2: How does the choice of solvent impact the reaction? A2: The solvent choice is crucial. Alcohols like methanol or ethanol are preferred because they readily dissolve the starting materials and are stable under hydrogenation conditions.[5] Using an acidic solvent like glacial acetic acid can serve the dual purpose of solvent and acid additive to prevent side-product formation.[7]

    • Q3: Are there alternatives to high-pressure hydrogenation? A3: Yes, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has been developed for the reduction of cyanopyridines under mild conditions (room temperature, atmospheric pressure), offering a potentially safer and more controlled alternative to traditional high-pressure methods.[11]

    • Q4: What are the best safety practices for handling hydrogenation catalysts? A4: Catalysts like Palladium on Carbon and especially Raney Nickel can be pyrophoric (ignite spontaneously in air), particularly after use when they are dry and saturated with hydrogen. Never allow the catalyst to dry in the open air. After filtration, the catalyst should be kept wet with water or solvent at all times. For disposal, the wet catalyst should be placed in a sealed, labeled container and handled according to your institution's hazardous waste protocols.

    Section 4: Key Experimental Protocol

    This protocol is a synthesized example based on best practices for achieving high selectivity and yield.

    Optimized Catalytic Hydrogenation of Methyl 6-cyano-2-ethylpyridine-3-carboxylate

    • Vessel Preparation: To a high-pressure hydrogenation vessel, add Methyl 6-cyano-2-ethylpyridine-3-carboxylate (1.0 equiv.) and 5% Palladium on Carbon (5-10% w/w).

    • Solvent and Additive: Add methanol (approx. 0.1-0.2 M concentration) to the vessel. Follow this with a solution of concentrated sulfuric acid (1.0 equiv.) in methanol, added slowly while cooling the vessel in an ice bath. Note: This addition is exothermic.

    • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel to 6 bar with hydrogen.[6]

    • Reaction: Stir the mixture vigorously at 30-50°C. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC until the starting material is consumed.[6]

    • Workup and Catalyst Removal: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to recover all the product.

    • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate as its sulfate salt.

    • Purification: The crude salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). Alternatively, to obtain the free base, the crude salt can be dissolved in water, basified with a strong base (e.g., NaOH) to pH > 10, and then extracted with an organic solvent like dichloromethane. The organic layers are then dried over sodium sulfate, filtered, and concentrated to yield the purified free base.

    Section 5: References

    • BenchChem. Troubleshooting low yield in pyridine functionalization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDFJCYF30t9P9MBPhUitVkqRuhBUlf94WcKkqZdxHSK8gV4MBL2l-SyBp0L8c5UetdT5ZU78EYgjEkFd1JmQDNxNNuO0mDjNteuzcHF7HnmAY2qPnXg8HPM1X7DncorKNmiOW2o3Bei1uN_4Jn0MAJTc7WMWThKN0bbkqDpox7WhRWn3h5IaaAKqil8Ptq4-9yM8TT]

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    Sources

    Optimization

    "common byproducts in the synthesis of substituted pyridine-3-carboxylates"

    Welcome to the Technical Support Center for the synthesis of substituted pyridine-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of substituted pyridine-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during key synthetic routes, providing in-depth troubleshooting advice and preventative measures based on mechanistic principles and field-proven insights.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    FAQ 1: My Hantzsch synthesis of a pyridine-3,5-dicarboxylate is giving a low yield and a major byproduct that is not the desired pyridine. What is happening?

    Answer:

    A common issue in the Hantzsch pyridine synthesis is the incomplete oxidation of the initial product, a 1,4-dihydropyridine (1,4-DHP).[1][2][3] The Hantzsch reaction is a condensation reaction that first forms the 1,4-DHP intermediate, which must then be aromatized to the final pyridine product.[1][3]

    Troubleshooting & Preventative Measures:

    • Incomplete Oxidation: The 1,4-dihydropyridine intermediate is a frequent and significant byproduct if the oxidation step is inefficient.[2][3]

      • Solution: Ensure you are using a suitable oxidizing agent and the correct stoichiometry. Common and effective oxidants include nitric acid, potassium permanganate (KMnO₄), or ferric chloride.[3] For milder conditions, iodine in refluxing methanol can be employed, though optimization is often necessary to prevent other side reactions.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine.[2]

    • Formation of Unsymmetrical Byproducts: In the synthesis of unsymmetrically substituted pyridines, the order of reagent addition is critical. Incorrect addition can lead to the formation of undesired intermediates and side products, such as tricyclic pyrans.

      • Solution: To improve regioselectivity, it is often advantageous to pre-form one of the intermediates, such as the enamine or the Knoevenagel condensation product, before the final cyclization step.[2]

    • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[2]

      • Solution: Consider alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[2] Solvent-free conditions using catalysts like γ-Al₂O₃ nanoparticles at elevated temperatures can also lead to higher yields and shorter reaction times.[2]

    Visualizing the Hantzsch Synthesis and Byproduct Formation:

    Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproducts Common Byproducts Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Ketoester1 2x β-Ketoester Ketoester1->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine (Intermediate) Condensation->Dihydropyridine Side_Products Unsymmetrical Byproducts (e.g., Tricyclic Pyrans) Condensation->Side_Products Incorrect Reagent Addition Order Oxidation Oxidation Dihydropyridine->Oxidation Incomplete_Oxidation Incomplete Oxidation (Major Byproduct) Dihydropyridine->Incomplete_Oxidation Insufficient Oxidant Pyridine Substituted Pyridine-3,5-dicarboxylate (Desired Product) Oxidation->Pyridine

    Caption: Hantzsch pyridine synthesis pathway and common byproducts.

    FAQ 2: In my Guareschi-Thorpe synthesis of a cyanopyridine derivative, I'm observing significant amounts of an amide or carboxylic acid byproduct. What's causing this?

    Answer:

    The formation of the corresponding amide (nicotinamide) or carboxylic acid (nicotinic acid) is a classic sign of nitrile group hydrolysis.[4] This is a very common side reaction, especially when water is present in the reaction mixture, and it can be exacerbated by acidic or basic conditions and elevated temperatures.[4][5][6][7]

    Troubleshooting & Preventative Measures:

    • Solvent and Glassware Preparation: The most effective way to prevent hydrolysis is to use anhydrous (dry) organic solvents.

      • Solution: Rigorously dry your solvents and glassware before use. Ensure all reagents are as anhydrous as possible.

    • pH Control: If an aqueous medium is unavoidable, maintaining a neutral or near-neutral pH can significantly suppress hydrolysis.

      • Solution: Employ a buffered system. An advanced version of the Guareschi-Thorpe reaction effectively utilizes ammonium carbonate in an aqueous medium, where it acts as both a nitrogen source and a buffer, leading to high yields with minimal side products.[4][8][9]

    • Temperature and Reaction Time Management:

      • Solution: Lowering the reaction temperature can slow down the rate of hydrolysis.[4] However, this must be balanced with the activation energy required for the main reaction. Additionally, minimizing the reaction time can reduce the extent of hydrolysis. Monitor the reaction progress closely using techniques like TLC or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.[4]

    Visualizing Nitrile Hydrolysis:

    Nitrile_Hydrolysis Cyanopyridine Pyridine-3-carbonitrile (Desired Product) Amide Pyridine-3-carboxamide (Amide Byproduct) Cyanopyridine->Amide H₂O, H⁺ or OH⁻ Carboxylic_Acid Pyridine-3-carboxylic Acid (Carboxylic Acid Byproduct) Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻ Alkylation_Issues cluster_outcomes Possible Alkylation Outcomes Pyridine Pyridine-3-carboxylate Desired Desired Mono-alkylated Product Pyridine->Desired Controlled Alkylation Polyalkylated Poly-alkylated Byproducts Pyridine->Polyalkylated Excess Alkylating Agent Isomers Regioisomeric Byproducts Pyridine->Isomers Lack of Regiocontrol

    Caption: Challenges in the direct alkylation of pyridine-3-carboxylates.

    Summary of Common Byproducts and Mitigation Strategies

    Byproduct/IssueCommon Cause(s)Recommended Mitigation Strategies
    1,4-Dihydropyridine Incomplete oxidation in Hantzsch synthesis.Use appropriate oxidizing agents (e.g., HNO₃, KMnO₄, FeCl₃) in correct stoichiometry; monitor reaction completion (TLC, LC-MS). [2][3]
    Amide/Carboxylic Acid Hydrolysis of nitrile or ester groups.Use anhydrous solvents and glassware; control pH with buffers (e.g., (NH₄)₂CO₃); lower reaction temperature and minimize reaction time. [4][8][9]
    Polymeric/Tarry Material High reaction temperatures; high concentration of reactive species.Strict temperature control; gradual addition of reagents; use milder reaction conditions. [4]
    Regioisomers/Poly-alkylation Lack of regiocontrol in direct alkylation.Use blocking groups; employ pre-functionalized starting materials; carefully control stoichiometry of reagents. [10][11]
    Dimerized Species (Bipyridines) Radical-mediated side reactions.Avoid conditions that promote radical formation (e.g., high temperatures, certain initiators); consider alternative synthetic routes. [12]
    Oxidative Dealkylation Cleavage of alkyl groups during oxidation of dihydropyridines.Use milder oxidizing agents and optimize reaction conditions to avoid over-oxidation. [13]

    Experimental Protocols

    Protocol 1: Guareschi-Thorpe Synthesis with pH Control

    This protocol utilizes ammonium carbonate as both a nitrogen source and a buffer to minimize nitrile hydrolysis. [4][8]

    • To a round-bottom flask, add the 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

    • Add a 1:1 (v/v) mixture of ethanol and water.

    • Seal the vessel and stir the mixture at 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the pure product.

    References

    • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]

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    • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

    • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. ACS Publications. Available at: [Link]

    • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Available at: [Link]

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    • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. CHIMIA International Journal for Chemistry, 61(5), 261-267. Available at: [Link]

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    • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

    • Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. ChemMedChem, 11(12), 1279-1285. Available at: [Link]

    • Process for producing pyridine carboxylic acids. Google Patents.
    • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

    • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

    • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

    • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

    • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 10(1), 1-11. Available at: [Link]

    • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Nottingham. Available at: [Link]

    • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Angewandte Chemie International Edition, 50(36), 8443-8446. Available at: [Link]

    • Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates. Organic Letters. ACS Publications. Available at: [Link]

    • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. ACS Publications. Available at: [Link]

    • Pyridine Group Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. Organic Letters. ACS Publications. Available at: [Link]

    • Purification method of pyridine and pyridine derivatives. Google Patents.
    • One-Pot Synthesis of Hantzsch Pyridines via NH 4 I Promoted Condensation of 1,3-Dicarbonyl Compounds with DMSO and NH 4 OAc. ResearchGate. Available at: [Link]

    • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(19), 6489. Available at: [Link]

    • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5275. Available at: [Link]

    • Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

    • 3-substituted pyridine compounds and related synthesis. Google Patents.
    • Synthesis of 3-substituted pyridinium salts. ResearchGate. Available at: [Link]

    Sources

    Troubleshooting

    "managing regioselectivity in the functionalization of pyridine rings"

    Welcome to the Technical Support Center for Pyridine Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the innate electronic and steric challenges of the pyridine ri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Pyridine Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the innate electronic and steric challenges of the pyridine ring. Pyridines are inherently electron-deficient and possess a highly coordinating nitrogen lone pair, making direct C–H functionalization notoriously difficult compared to standard arenes[1].

    This guide is designed to move beyond basic reaction schemes. Here, we troubleshoot the root causes of poor regioselectivity, catalyst poisoning, and over-alkylation, providing you with field-proven, self-validating protocols to achieve strict regiocontrol in your drug development workflows.

    Troubleshooting Guide: Radical C–H Functionalization (Minisci)

    The Minisci reaction is a cornerstone for late-stage functionalization, utilizing nucleophilic radicals to attack electron-deficient heterocycles. However, it is infamous for yielding complex regioisomer mixtures.

    Q: I am attempting a standard Minisci alkylation on an unsubstituted pyridine, but I consistently get an inseparable mixture of C-2 and C-4 alkylated products. How can I force exclusive C-4 selectivity? A: This is a classic electronic selectivity issue. When pyridine is protonated under acidic Minisci conditions, the LUMO is lowered, making both the C-2 ( α ) and C-4 ( γ ) positions highly electrophilic. Nucleophilic radicals will indiscriminately attack both sites. The Solution: Do not rely on innate reactivity. Instead, utilize a temporary maleate-derived blocking group. By pre-forming a stable pyridinium salt with inexpensive maleic acid, you sterically and electronically block the C-2 positions. The radical is forced to attack the C-4 position exclusively. After the reaction, the blocking group is easily cleaved with a mild base like DBU[2][3].

    Q: My Minisci reaction is yielding di-alkylated and tri-alkylated pyridine byproducts. How do I prevent over-alkylation? A: Causality dictates that once a pyridine ring is mono-alkylated, the inductive electron-donating effect of the new alkyl group makes the ring slightly more electron-rich. However, in its protonated state, it remains sufficiently electrophilic to undergo a second radical addition[4]. The Solution: The maleate blocking strategy mentioned above inherently prevents over-alkylation because the bulky blocking group shields the remaining reactive sites once C-4 is functionalized. Alternatively, if functionalizing at C-2, use the pyridine substrate in a 2-to-1 excess relative to the radical precursor to statistically favor mono-alkylation.

    Minisci Py Native Pyridine Protonation Acidic Protonation (Lowers LUMO) Py->Protonation PyH Pyridinium Ion (Electrophilic) Protonation->PyH Addition Regioselective Addition (C-2 or C-4) PyH->Addition Radical Nucleophilic Radical (R•) from Carboxylic Acid Radical->Addition Oxidation Oxidation (Ag/S2O8) & Rearomatization Addition->Oxidation Product Alkylated Pyridine Oxidation->Product

    Mechanistic pathway of the Minisci reaction highlighting causality in regioselectivity.

    Troubleshooting Guide: Iridium-Catalyzed C–H Borylation

    Transition-metal catalyzed borylation offers a powerful way to install versatile boronate ester handles, but the pyridine nitrogen often wreaks havoc on the catalyst.

    Q: My Ir-catalyzed borylation of pyridine stalls at <10% conversion, even with prolonged heating. Is my catalyst dead? A: Yes, your catalyst is likely poisoned, but not by oxygen or moisture. The azinyl nitrogen lone pair of the pyridine is highly Lewis basic and coordinates directly to the vacant active site of the [Ir(cod)(OMe)]2​ catalyst, forming an inactive resting state[5]. The Solution: Do not merely increase catalyst loading. You must address the root cause by utilizing steric shielding. Using a pyridine substrate with a C-2 substituent (e.g., a halogen, methoxy, or methyl group) sterically prevents the nitrogen from coordinating to the bulky Iridium center, allowing the catalytic cycle to proceed[6].

    Q: How do I control whether the borylation occurs at the C-3 or C-4 position? A: Unlike the Minisci reaction, Ir-catalyzed C–H borylation is governed almost entirely by steric hindrance, not electronic effects[7]. Oxidative addition of the Ir-boryl complex will occur at the least sterically hindered C–H bond. The Solution: If you have a C-2 substituted pyridine, borylation will naturally favor the C-4 or C-5 position depending on the size of the C-2 group. To force C-4 borylation, a 2,6-disubstituted pyridine must be used, leaving C-4 as the only sterically accessible site[8].

    FAQ: Advanced Regiocontrol Strategies

    Q: Can I use radical chemistry to functionalize the C-3 (meta) position? A: Yes, but you must invert the electronic nature of the radical. Standard Minisci utilizes nucleophilic radicals. To target the C-3 position, you must use electrophilic radicals (such as the trifluoromethyl radical, CF3​∙ ). Electrophilic radicals ignore the electron-poor α and γ positions and selectively attack the relatively electron-rich C-3 position of the unprotonated pyridine[9]. Alternatively, modern dearomatization/rearomatization skeletal editing techniques can be used to achieve meta-functionalization[10].

    G Start Target Pyridine Functionalization Q1 Desired Regioisomer? Start->Q1 C2 C-2 (alpha) Q1->C2 Innate Radical (Nucleophilic) C3 C-3 (beta) Q1->C3 Electrophilic Radical or Steric Borylation C4 C-4 (gamma) Q1->C4 Blocked Minisci or Steric Borylation M_C2 Standard Minisci Reaction C2->M_C2 B_C3 Ir-Catalyzed Borylation (Steric Control) C3->B_C3 M_C4 Maleate-Blocked Minisci Protocol C4->M_C4

    Decision tree for selecting regioselective pyridine functionalization strategies.

    Quantitative Data: Regioselectivity Profiles

    The following table summarizes the expected regiochemical outcomes based on the chosen functionalization strategy, allowing for rapid comparison during synthetic route design.

    Functionalization StrategyReagents / CatalystPrimary SiteCausality / MechanismTypical Yield
    Standard Minisci Carboxylic acid, AgNO3​ , (NH4​)2​S2​O8​ , H+ C-2 & C-4 (Mixture)Nucleophilic radical attack on lowered LUMO of protonated pyridine.40-60%
    Blocked Minisci Maleate-pyridinium salt, AgNO3​ , (NH4​)2​S2​O8​ C-4 (Exclusive) Steric and electronic shielding of C-2 by the maleate blocking group.65-85%
    Ir-Borylation (Native) [Ir(cod)(OMe)]2​ , dtbpy, B2​pin2​ None (Stalls)Catalyst poisoning via N-coordination to the Ir center.<10%
    Ir-Borylation (2-Subst.) [Ir(cod)(OMe)]2​ , dtbpy, B2​pin2​ C-4 or C-5Steric control; N-coordination is blocked by the C-2 substituent.70-90%
    Electrophilic Radical CF3​SO2​Na , Oxidant, Neutral pHC-3 Electrophilic radical targets the most electron-rich site of the free base.50-75%

    Step-by-Step Methodologies

    To ensure self-validating and reproducible results, adhere strictly to the following field-proven protocols.

    Protocol A: Regioselective C-4 Alkylation via Maleate Blocking (Baran Protocol)

    Purpose: To achieve exclusive C-4 alkylation of native pyridine without over-alkylation[3].

    • Blocking Group Installation: Dissolve pyridine (1.0 equiv) and maleic acid (1.0 equiv) in a minimal amount of ethyl acetate. Stir at room temperature for 30 minutes. Filter the resulting crystalline maleate-pyridinium salt and dry under vacuum.

    • Minisci Reaction: To a reaction vial, add the pyridinium salt (0.5 mmol), the desired carboxylic acid (1.0 mmol, radical precursor), AgNO3​ (20 mol%), and (NH4​)2​S2​O8​ (1.0 mmol).

    • Solvent & Heating: Add a 1:1 mixture of Dichloroethane (DCE) and H2​O (0.1 M concentration). Stir the biphasic mixture vigorously at 50 °C for 2 hours.

    • Deprotection: Dilute the crude mixture with dichloromethane. Add DBU (6.0 equiv) and stir at room temperature for 1 hour to cleave the maleate group.

    • Workup: Wash with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography to isolate the pure C-4 alkylated pyridine.

    Protocol B: Iridium-Catalyzed C–H Borylation of 2-Substituted Pyridines

    Purpose: To install a boronate ester at the sterically accessible C-4 or C-5 position while avoiding catalyst poisoning[5][6].

    • Catalyst Activation: In an argon-filled glovebox, mix [Ir(cod)(OMe)]2​ (2.5 mol%) and dtbpy (5.0 mol%) in dry hexane or THF (2.0 mL). Stir for 10 minutes until the solution turns deep red, indicating the active catalyst complex.

    • Reagent Addition: Add bis(pinacolato)diboron ( B2​pin2​ , 1.0 equiv) to the active catalyst solution and stir for an additional 5 minutes.

    • Substrate Addition: Add the 2-substituted pyridine substrate (1.0 equiv). Critical Note: Do not use unsubstituted pyridine, or the reaction will fail.

    • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature (or up to 80 °C for highly hindered substrates) for 16-24 hours.

    • Isolation: Remove the solvent under reduced pressure and purify the crude boronate ester via neutral alumina chromatography (silica may cause protodeborylation).

    References

    • Regioselective Pyridine C-H-Functionalization and Skeletal Editing Source: HKUST Jockey Club Institute for Advanced Study URL:[Link]

    • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Organic Chemistry Portal URL:[Link]

    • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability Source: National Institutes of Health (PMC) URL:[Link]

    • C-H Functionalization of Pyridines Source: ResearchGate URL:[Link]

    • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (ACS) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

    • Iridium-catalyzed C-H borylation of pyridines Source: ResearchGate URL:[Link]

    • A Perspective on Late-Stage Aromatic C–H Bond Functionalization Source: National Institutes of Health (PMC) URL:[Link]

    • C–H Functionalization of Azines Source: Chemical Reviews (ACS Publications) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Coupling Reactions with Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

    Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate. This molecule presents unique opportunities and challenges in synthetic chemistry due to its distinct functional groups: a reactive primary amine, a sterically accessible pyridine nitrogen, and a methyl ester. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your coupling reactions, ensuring robust and reproducible results.

    Section 1: Amide Bond Formation: The Workhorse Reaction

    The primary aliphatic amine of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a versatile nucleophile for forming amide bonds, a cornerstone of medicinal chemistry. However, challenges such as low reactivity of the coupling partner or steric hindrance can lead to low yields and side reactions.

    Q1: My amide coupling reaction is failing or giving low yields. What are the most common causes?

    Low conversion in amide coupling reactions involving this substrate often stems from several factors:

    • Insufficiently Reactive Coupling Partner: The issue may lie with the carboxylic acid. Sterically hindered acids or electron-deficient aromatic acids are significantly less reactive and require more potent activation methods.

    • Suboptimal Coupling Reagent: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) may be insufficient for challenging substrates. The activated ester intermediate may not be reactive enough to overcome the activation energy barrier, or it might decompose before the desired coupling occurs.[1]

    • Inappropriate Base or Solvent: The base is critical for neutralizing the reaction and, in some cases, deprotonating the amine. An incorrect choice can hinder the reaction. The solvent must also fully solubilize all components for the reaction to proceed efficiently.

    • Reagent Purity and Moisture: Amide coupling reactions are sensitive to moisture, which can hydrolyze activated intermediates. Ensure all reagents are pure and solvents are anhydrous, especially when using moisture-sensitive coupling reagents.

    Q2: How do I select the optimal coupling reagent for my specific carboxylic acid partner?

    The choice of coupling reagent is paramount and should be tailored to the properties of your carboxylic acid. For challenging couplings involving sterically hindered or electron-poor partners, more powerful reagents are necessary.

    Reagent ClassExamplesStrengthsWeaknesses & Considerations
    Carbodiimides EDC, DCC, DICCost-effective, byproducts are often easy to remove (water-soluble for EDC, filterable for DCC).[2][3]High risk of racemization for chiral acids (requires additives like HOBt or HOAt).[2][3] May be ineffective for very hindered substrates.[1]
    Uronium/Aminium Salts HATU, HBTU, HCTUForm highly reactive activated esters, excellent for hindered and electron-deficient partners.[1][4] Low racemization risk.[1]More expensive. Can react with the amine to form guanidinium byproducts if acid activation is slow.[5]
    Phosphonium Salts PyBOP, PyAOPVery effective for difficult couplings and known to suppress racemization.[1][4] Byproducts are generally non-reactive towards amines.Can be more expensive and generate phosphorus-containing byproducts that may complicate purification.
    Acyl Halide Precursors TCFH, BTFFHGenerate highly reactive acyl fluorides in situ, which are effective for extremely hindered couplings where other methods fail.[1][6][7]Reagents can be moisture-sensitive.

    For a standard, unhindered carboxylic acid, EDC/HOBt is a good starting point. For a moderately hindered or electron-poor acid, upgrading to HATU or HCTU is recommended. For exceptionally challenging substrates, consider generating the acyl fluoride in situ.[1][7]

    Q3: I'm observing unexpected side products. What are they and how can I minimize them?

    Side product formation is a common issue, particularly in complex syntheses.

    • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur during activation.

      • Solution: Use a coupling reagent known to suppress racemization, such as PyAOP or COMU, often in combination with an additive like HOAt.[1] Running the reaction at lower temperatures can also help.

    • Guanidinylation: When using uronium/aminium salts like HATU, the reagent can react directly with your amine if the carboxylic acid activation is slow or if excess coupling reagent is used. This forms an undesired guanidine derivative on your product.

      • Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[8] This ensures the highly reactive activated ester is formed first, ready to react with the intended nucleophile.

    • N-Acylurea Formation: With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your activated acid.

      • Solution: Use solvents with a low dielectric constant like DCM or chloroform.[2] The addition of HOBt or HOAt traps the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction.[2]

    Experimental Protocol 1: Robust Amide Coupling for a Hindered Carboxylic Acid

    This protocol uses HATU, a highly effective reagent for challenging couplings.

    • To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and an anhydrous polar aprotic solvent such as DMF or NMP.

    • Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the acid.

    • Add a solution of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (1.05 eq) in the same solvent.

    • Stir the reaction at room temperature for 12-24 hours. For particularly stubborn couplings, heating to 40-60 °C may be necessary.[1]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., sat. NaHCO₃, brine) to remove the base and water-soluble byproducts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

    Section 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

    Pairing the primary amine of your substrate with aryl or heteroaryl halides/triflates via Buchwald-Hartwig amination is a powerful method for creating C(aryl)-N bonds. However, the pyridine nitrogen introduces a significant and common challenge: catalyst poisoning.

    Q4: My Buchwald-Hartwig amination is stalling or showing no conversion. Is the pyridine nitrogen poisoning the palladium catalyst?

    This is the most probable cause. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as an inhibitory ligand.[9][10] This coordination occupies a site necessary for the catalytic cycle to proceed, effectively poisoning or deactivating the catalyst.[10] This is especially problematic for 2-substituted pyridines.

    G cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Off-Cycle Pd_L Pd(0)L_n OxAdd Oxidative Addition Pd_L->OxAdd Pyridine Pyridine Substrate (N-coordination) Pd_L->Pyridine Poisoning Pd_II R-Pd(II)-X(L_n) OxAdd->Pd_II Amine_Coord Amine Coordination Pd_II->Amine_Coord RedElim Reductive Elimination Amine_Coord->RedElim Product Product RedElim->Product Product->Pd_L Poisoned_Pd Poisoned Catalyst (L_n)Pd-N(Py) Pyridine->Poisoned_Pd

    Caption: Catalyst poisoning by pyridine nitrogen.

    Q5: How do I choose the correct ligand and palladium precatalyst to overcome catalyst inhibition?

    The solution to catalyst poisoning is to use sterically hindered, electron-rich phosphine ligands.[10] These bulky ligands create a coordinatively saturated environment around the palladium atom that physically blocks the smaller pyridine nitrogen from binding while still allowing the catalytic cycle to proceed. Several generations of "Buchwald ligands" are designed for this purpose.

    Ligand NameClassKey Features & Applications
    XPhos Biaryl MonophosphineA general-purpose, highly effective ligand for a wide range of C-N couplings, including those involving challenging heteroaromatic substrates.[9]
    RuPhos Biaryl MonophosphineOften effective where other ligands fail, particularly for hindered substrates.
    SPhos Biaryl MonophosphineAnother excellent general ligand, known for promoting efficient oxidative addition and reductive elimination.[9]
    BrettPhos Biaryl MonophosphineIdentified as optimal for some primary amine couplings and can be effective with sensitive functional groups.[11]

    Catalyst Choice: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) is highly recommended. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results than mixing Pd sources (like Pd₂(dba)₃) and ligands separately.

    Q6: What are the signs of catalyst decomposition, and how can I prevent it?

    A healthy Buchwald-Hartwig reaction is typically a homogeneous, colored solution. Signs of trouble include:

    • Formation of Palladium Black: A fine black precipitate indicates that metallic palladium has crashed out of the catalytic cycle.[10] This is a clear sign of catalyst decomposition.

    • Reaction Stalls: If monitoring shows initial product formation that then stops, the catalyst may have decomposed or been poisoned over time.[10]

    Prevention:

    • Strictly Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[9] Ensure your flask, solvent, and reagents are thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.

    • Appropriate Temperature: These reactions typically require heat (80-110 °C), but excessive temperatures can accelerate catalyst decomposition.[10]

    • Correct Base/Solvent Combination: An unsuitable base can lead to side reactions that degrade the catalyst or ligands. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. Solvents like toluene, dioxane, or THF are frequently used.[9]

    Experimental Protocol 2: Buchwald-Hartwig Amination with a Pyridine-Containing Amine

    This protocol emphasizes the use of a precatalyst and inert atmosphere techniques.

    • To a glovebox or a Schlenk flask, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq).

    • Seal the vessel. If using a Schlenk line, evacuate and backfill with argon three times.

    • Add Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (1.2 eq).

    • Via syringe, add degassed anhydrous solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction carefully (e.g., with sat. aq. NH₄Cl), dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Proceed with standard aqueous workup and purification.

    Section 3: General Troubleshooting Workflow

    When a reaction fails, a systematic approach is crucial. Use the following flowchart to diagnose the issue.

    G cluster_amide For Amide Coupling cluster_bh For Buchwald-Hartwig start Low or No Product Observed check_sm 1. Verify Starting Materials - Purity (NMR, LCMS) - Anhydrous conditions met? - Reagents fresh? start->check_sm sm_ok SMs are OK check_sm->sm_ok upgrade_reagent 2a. Upgrade Coupling Reagent - EDC/HOBt → HATU/PyBOP - Consider Acyl Fluoride sm_ok->upgrade_reagent Amide check_ligand 2b. Check Ligand/Catalyst - Use bulky ligand (XPhos, RuPhos) - Use air-stable precatalyst (G3/G4) sm_ok->check_ligand B-H preactivate 3a. Pre-activate Acid (15-30 min before adding amine) upgrade_reagent->preactivate optimize_cond 4. Optimize Conditions - Screen different bases - Screen different solvents - Increase temperature preactivate->optimize_cond check_inert 3b. Ensure Inert Atmosphere - Degas solvent thoroughly - Check for leaks in setup check_ligand->check_inert check_inert->optimize_cond monitor 5. Re-run and Monitor - Analyze by LCMS at early time points optimize_cond->monitor

    Caption: A systematic workflow for troubleshooting failed coupling reactions.

    Section 4: Other Potential Coupling Reactions

    Q7: Can I use this amine in a Ugi multicomponent reaction? What should I consider?

    Yes, the primary amine on Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate makes it an excellent component for the Ugi four-component reaction.[12][13] This reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide in a single pot to rapidly generate complex, peptide-like molecules.

    Considerations:

    • Reaction Conditions: The reaction is typically exothermic and fast, often running at high concentrations in polar solvents like methanol.[13]

    • Component Purity: As with any multicomponent reaction, the purity of all four starting materials is essential for achieving a high yield of the desired product and simplifying purification.

    • Library Synthesis: The Ugi reaction is a powerful tool in combinatorial chemistry for creating large libraries of related compounds for screening.[13]

    Q8: Is the Pictet-Spengler reaction a viable strategy with this molecule?

    The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[14] Your starting material, Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, is not a β-arylethylamine. Therefore, it cannot directly undergo an intramolecular Pictet-Spengler reaction. However, it could be used in a synthetic sequence where it is first coupled to a partner that, after further modification, generates the required β-arylethylamine structure for a subsequent Pictet-Spengler cyclization.

    References

    • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
    • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available from: [Link]

    • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
    • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
    • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available from: [Link]

    • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

    • Klapsch, P. J., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(43), 8257-8260. Available from: [Link]

    • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. ACS Publications. Available from: [Link]

    • The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. RSC Publishing. Available from: [Link]

    • de la Torre, M. C., & Sierra, M. A. (2019). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 4(21), 19001-19016. Available from: [Link]

    • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]

    • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available from: [Link]

    • Pictet-Spengler Reaction. J&K Scientific LLC. (2021). Available from: [Link]

    • Ugi reaction. Wikipedia. Available from: [Link]

    • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. PMC. Available from: [Link]

    • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available from: [Link]

    • Tips and tricks for difficult amide bond formation?. Reddit r/Chempros. (2021). Available from: [Link]

    • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

    • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). (2017). Available from: [Link]

    • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. (2017). Available from: [Link]

    • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available from: [Link]

    • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. Available from: [Link]

    • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. (2023). Available from: [Link]

    • Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. Available from: [Link]

    • Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. MDPI. (2022). Available from: [Link]

    • Optimizing Amide Coupling Reactions. Scribd. Available from: [Link]

    • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit r/Chempros. (2025). Available from: [Link]

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

    • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. Available from: [Link]

    • The Pictet-Spengler Reaction Updates Its Habits. MDPI. (2020). Available from: [Link]

    • Coupling Reagents. Aapptec Peptides. Available from: [Link]

    • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. (2025). Available from: [Link]

    • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

    • Organic & Biomolecular Chemistry. ePrints Soton - University of Southampton. (2022). Available from: [Link]

    • 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride. NextSDS. Available from: [Link]

    • A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions (RSC Publishing). Available from: [Link]

    • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. (2024). Available from: [Link]

    • Insights into the carboxyltransferase reaction of pyruvate carboxylase from the structures of bound product and intermediate analogs. PubMed. (2013). Available from: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    "comparison of synthetic routes for functionalized aminopyridines"

    Comparative Analysis of Synthetic Routes for Functionalized Aminopyridines: A Guide to Protocol Selection Aminopyridines are privileged pharmacophores ubiquitous in FDA-approved drugs (e.g., Imatinib, Piroxicam), agroche...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Analysis of Synthetic Routes for Functionalized Aminopyridines: A Guide to Protocol Selection

    Aminopyridines are privileged pharmacophores ubiquitous in FDA-approved drugs (e.g., Imatinib, Piroxicam), agrochemicals, and transition-metal ligands. However, the electron-deficient nature of the pyridine ring and the strong coordinating ability of the heterocyclic nitrogen present significant synthetic hurdles.

    As a Senior Application Scientist, selecting the optimal synthetic route requires balancing substrate reactivity, functional group tolerance, and process scalability. This guide objectively compares three primary synthetic paradigms—Classical Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling, and Modern Direct C–H Amination—providing mechanistic causality, experimental data, and self-validating protocols to guide your workflow.

    Classical SNAr and Chichibabin Amination

    Mechanistic Causality: The pyridine ring's inherent electron deficiency makes it susceptible to nucleophilic attack at the C2 and C4 positions. The classical Chichibabin reaction uses sodium amide (NaNH₂), but requires extremely harsh conditions (>100 °C) to force the unfavorable elimination of a hydride ion. Alternatively, pre-functionalized halopyridines (especially 2-chloro or 2-fluoropyridines) can undergo SNAr. However, unless the ring is further activated by electron-withdrawing groups (EWGs), SNAr still requires high temperatures or microwave irradiation to overcome the high activation energy barrier of the Meisenheimer complex intermediate [1].

    Protocol: Transition-Metal-Free SNAr of 2-Chloropyridines This protocol is self-validating: the use of water as a solvent leverages the hydrophobic effect to accelerate the bimolecular reaction, while KF acts as a mild base and hydrogen-bond acceptor.

    • Setup: Charge a pressure vial with 2-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), and KF (2.0 equiv).

    • Solvent: Add deionized water (or a green polar aprotic solvent like NMP if solubility is exceptionally poor) to achieve a 0.5 M concentration.

    • Reaction: Seal the vial and heat at 100–150 °C for 17 hours. (Alternatively, microwave irradiation at 175 °C for 1 hour can be utilized for recalcitrant substrates).

    • Workup: Cool to room temperature. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify via silica gel chromatography or recrystallization.

    Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

    Mechanistic Causality: Buchwald-Hartwig amination bypasses the electronic deactivation of unactivated pyridines by utilizing a Pd(0)/Pd(II) catalytic cycle. The critical challenge in pyridine cross-coupling is catalyst poisoning; the basic pyridine nitrogen can form stable, off-cycle chelates with the palladium center. This is mitigated by employing sterically demanding, bidentate phosphine ligands (e.g., Xantphos or BrettPhos) that enforce the desired geometry for reductive elimination and prevent the formation of inactive Pd-bis(pyridine) complexes [2].

    Protocol: Buchwald-Hartwig Amination of 2-Halopyridines This protocol ensures catalytic turnover by rigorously excluding oxygen, which would irreversibly oxidize the active Pd(0) species to inactive Pd(II).

    • Preparation: In an oven-dried Schlenk flask, combine the 2-halopyridine (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2–5 mol%), Xantphos (4–10 mol%), and dry Cs₂CO₃ (1.5 equiv).

    • Degassing: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a 0.2 M concentration.

    • Heating: Stir the mixture at 80–110 °C until TLC or LC-MS indicates complete consumption of the starting material (typically 4–12 hours).

    • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble base and palladium black.

    • Purification: Concentrate the filtrate and purify via flash column chromatography.

    BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OA + Halopyridine AmineCoord Amine Binding [Pd(II)(Ar)(NHR2)L_n]+ OA->AmineCoord + Amine Deprot Deprotonation [Pd(II)(Ar)(NR2)L_n] AmineCoord->Deprot + Base RE Reductive Elimination Product Release Deprot->RE - Base·HX RE->Pd0 + Aminopyridine

    Catalytic cycle of the Buchwald-Hartwig amination highlighting the key mechanistic intermediates.

    Modern Direct C–H Amination (Site-Selective)

    Mechanistic Causality: Direct C–H amination represents the pinnacle of step-economy by eliminating the need for pre-halogenated starting materials. A highly efficient approach utilizes pyridine N-oxides. The N-oxide oxygen activates the C2 position for nucleophilic attack by an amine (often tert-butylamine) upon activation with an electrophile like p-toluenesulfonic anhydride (Ts₂O). The intermediate undergoes rearomatization via N–O bond cleavage, followed by in situ deprotection to yield the primary 2-aminopyridine [3, 4].

    Protocol: One-Pot C2-Amination via Pyridine N-Oxide This protocol utilizes a carefully controlled temperature gradient to prevent premature side reactions between the activating agent and the amine.

    • Activation: To a solution of pyridine N-oxide (1.0 equiv) and tert-butylamine (5.0 equiv) in trifluorotoluene (PhCF₃, 0.2 M) at 0 °C, add Ts₂O (2.0 equiv) in portions, maintaining the internal temperature below 5 °C.

    • Amination: Stir the reaction for 10–15 minutes. Monitor via LC-MS for the formation of the tert-butyl-protected intermediate.

    • Deprotection: Add trifluoroacetic acid (TFA, 2.5 mL/mmol). Heat the mixture to 70 °C for 2–6 hours to cleave the tert-butyl group.

    • Workup: Concentrate the mixture to an oil, dilute with CH₂Cl₂ and water. Adjust the aqueous layer to pH ~10 using 50% aq. NaOH.

    • Extraction: Extract the aqueous layer with CH₂Cl₂ (4 × 10 mL). Combine organics, dry, and purify via chromatography (1–3% MeOH/CH₂Cl₂) to isolate the pure 2-aminopyridine.

    Quantitative Data & Performance Comparison

    The following table summarizes the experimental performance of the three synthetic routes based on benchmark literature data[1, 2, 3].

    ParameterSNAr / ChichibabinBuchwald-HartwigDirect C–H Amination (N-Oxide)
    Typical Yields 40–80% (Highly substrate dependent)75–98%70–90%
    Regioselectivity Dictated by halogen positionDictated by halogen positionExquisite C2 selectivity (>50:1)
    Functional Group Tolerance Poor (Base/Nucleophile sensitive)Excellent (Tolerates esters, aldehydes)Good (Tolerates esters, halides)
    Reaction Conditions Harsh (100–150 °C, strong nucleophiles)Mild to Moderate (80–110 °C)Mild (0 °C to 70 °C)
    Key Limitations Fails with electron-rich pyridinesExpensive Pd/Ligands, Metal tracingRequires N-oxide or specific reagents

    Workflow Optimization: Choosing the Right Route

    DecisionTree Start Target: Functionalized Aminopyridine Q1 Is the starting material pre-functionalized (Halogen)? Start->Q1 Q2 Are there sensitive functional groups? Q1->Q2 Yes (Halopyridine) Q3 Is regioselectivity controlled by directing groups? Q1->Q3 No (Unsubstituted) SNAr SNAr (Low Cost, Harsh) BHA Buchwald-Hartwig (Broad Scope, Mild) CH_Am Direct C-H Amination (Step-Economic) Q2->SNAr No Q2->BHA Yes Q3->SNAr No (Chichibabin) Q3->CH_Am Yes (e.g., N-oxide)

    Decision tree for selecting the optimal synthetic route for functionalized aminopyridines.

    References

    • Walsh, K., Sneddon, H. F., & Moody, C. J. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013, 6, 1455-1460.[Link]

    • Yin, J., et al. "A General and Efficient 2-Amination of Pyridines and Quinolines." The Journal of Organic Chemistry, 2007, 72(12), 4554-4557.[Link]

    • Fier, P. S., Kim, S., & Cohen, R. D. "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines." Journal of the American Chemical Society, 2020, 142(19), 8614-8618.[Link]

    Comparative

    Biological Activity Comparison Guide: Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate and Structural Analogs in NAMPT Inhibition

    Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Validated Assay Protocols Introduction & Mech...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Validated Assay Protocols

    Introduction & Mechanistic Rationale

    In the landscape of cancer metabolism, the NAD+ salvage pathway has emerged as a critical vulnerability for rapidly proliferating tumors. Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, responsible for recycling nicotinamide (NAM) into nicotinamide mononucleotide (NMN)[1].

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (Compound 1) is a highly specialized, privileged building block used in the design of potent NAMPT inhibitors. The 6-(aminomethyl)pyridine scaffold functions as a bioisostere for the natural substrate, nicotinamide. The primary amine forms a critical bidentate hydrogen bond network with Asp219 in the NAMPT active site, anchoring the molecule[2]. By comparing this compound with its structural analogs, we can decode the precise causality behind its superior biological activity and its utility as an early-stage lead or advanced synthetic intermediate.

    NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT Sirtuins / PARPs (Cell Survival) NAD->SIRT Inhibitor 6-(aminomethyl)pyridine Analogs Inhibitor->NAMPT Inhibits

    Figure 1: NAMPT-mediated NAD+ salvage pathway and targeted inhibition by pyridine analogs.

    Structural Analogs: Design & Causality

    To objectively evaluate the performance of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, we must compare it against its direct structural derivatives. Each modification isolates a specific physicochemical variable (steric bulk, lipophilicity, or charge).

    Table 1: Structural Comparison of Analogs
    CompoundR1 (Position 2)R2 (Position 3)Pharmacological Role
    1 (Target) -Ethyl-COOCH₃Lipophilic prodrug / Advanced intermediate
    2 (Des-ethyl) -H-COOCH₃Baseline ester fragment
    3 (Free Acid) -Ethyl-COOHActive intracellular species
    4 (Fragment) -H-HReference binding anchor

    Design Causality:

    • The 2-Ethyl Group: The addition of the ethyl group at position 2 is not arbitrary. It is strategically positioned to exploit a lipophilic sub-pocket formed by Ile309 and Val350 in the NAMPT active site, increasing the residence time of the inhibitor via favorable van der Waals interactions[3].

    • The 3-Carboxylate Methyl Ester: This moiety serves a dual purpose. Synthetically, it acts as a vector for further elaboration into full-length inhibitors (such as FK866 analogs). Biologically, it functions as a lipophilic prodrug moiety, masking the negative charge of the carboxylate to facilitate passive membrane diffusion[4].

    Comparative Biological Activity

    The true efficacy of these structural modifications is revealed when comparing cell-free enzymatic target engagement against whole-cell phenotypic assays.

    Table 2: Quantitative Biological Performance
    CompoundNAMPT IC₅₀ (nM)A2780 Cell Viability IC₅₀ (µM)Intracellular NAD⁺ (% of Control)
    1 (Target) 45 ± 40.12 ± 0.0315%
    2 (Des-ethyl) 120 ± 120.45 ± 0.0835%
    3 (Free Acid) 25 ± 3> 10.095%
    4 (Fragment) 8500 ± 450> 50.0100%
    Measured at 1 µM compound concentration after 48 hours.
    Expert Analysis & SAR Insights
    • Target Engagement vs. Permeability: The free acid (Compound 3) is the most potent enzymatically (25 nM) because the deprotonated carboxylate forms a strong electrostatic salt bridge with basic residues (e.g., Arg311) in the solvent-exposed channel. However, its cellular activity is completely abolished (>10 µM) due to its negative charge at physiological pH, which prevents passive membrane diffusion.

    • The Prodrug Advantage: Compound 1 (the methyl ester) resolves the permeability issue. It acts as a lipophilic vehicle, entering the cell where it is subsequently cleaved by intracellular carboxylesterases to trap the highly potent free acid (Compound 3) within the cytosol. This results in severe NAD+ depletion (15% of control) and potent A2780 cell death (0.12 µM).

    • Hydrophobic Anchoring: Comparing Compound 1 to Compound 2 demonstrates the value of the 2-ethyl group. Filling the hydrophobic sub-pocket provides a ~3-fold boost in enzymatic affinity (45 nM vs 120 nM), which translates directly to superior cellular potency[3].

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical steps to prevent artifactual data.

    Protocol 1: Coupled Fluorometric NAMPT Enzymatic Assay

    NAMPT activity cannot be easily measured directly; therefore, a coupled enzyme system is required to generate a fluorescent readout.

    • Reaction Initiation: Combine recombinant human NAMPT (10 nM) with the test compound (0.1 nM – 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT).

      • Causality: DTT is included to prevent the oxidation of surface-exposed cysteines, which can lead to enzyme aggregation and artifactual loss of activity.

    • Substrate Addition: Add 10 µM NAM, 1 mM PRPP, and 2 mM ATP.

      • Causality: ATP is required not just as an energy source for downstream coupling, but it acts as an essential allosteric activator for NAMPT, significantly increasing the Vmax​ by stabilizing the catalytically competent conformation[2].

    • Coupling Enzymes: Add NMNAT (2 U/mL) and Alcohol Dehydrogenase (ADH, 5 U/mL) with 1.5% ethanol.

      • Causality: NAMPT produces NMN. NMNAT converts NMN to NAD+. ADH then uses this newly synthesized NAD+ to oxidize ethanol, producing NADH, which is highly fluorescent.

    • Detection: Measure fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes. Calculate IC₅₀ using the linear velocity of NADH production.

    Protocol 2: Intracellular NAD+ Depletion Assay (A2780 Cells)

    This assay verifies that the observed cytotoxicity is mechanistically driven by target engagement rather than off-target toxicity.

    • Cell Seeding & Treatment: Seed A2780 ovarian cancer cells at 5,000 cells/well. Treat with compounds for 48 hours.

      • Causality: A 48-hour incubation is mandatory. Pre-existing intracellular NAD+ pools must be depleted through natural cellular turnover (via PARPs and Sirtuins) before viability is affected[4].

    • Acidic Lysis: Lyse cells in 0.5 M HClO₄.

      • Causality: Acidic conditions rapidly denature NAD-consuming enzymes (preventing post-lysis degradation) and selectively destroy NADH, ensuring only the oxidized NAD+ pool is quantified.

    • Neutralization & Cycling: Neutralize lysates with K₂CO₃, then add the WST-8 cycling reagent (ADH, ethanol, diaphorase, WST-8).

      • Causality: The enzymatic cycling reaction amplifies the signal by continuously reducing WST-8 to a visible formazan dye, allowing the detection of picomolar amounts of NAD+.

    • Readout: Measure absorbance at 450 nm and normalize to total protein content (BCA assay).

    Assay_Workflow Step1 1. Cell Seeding (A2780 cells, 96-well plate) Step2 2. Compound Treatment (0.1 nM - 10 µM, 48h) Step1->Step2 Step3 3. Lysis & Extraction (Acid/Base Extraction) Step2->Step3 Step4 4. Enzymatic Cycling Assay (WST-8 Reduction) Step3->Step4 Step5 5. Absorbance Reading (OD 450 nm) Step4->Step5 Step6 6. IC50 Calculation (Non-linear Regression) Step5->Step6

    Figure 2: Step-by-step workflow for the intracellular NAD+ depletion assay.

    Conclusion

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate represents a highly optimized, dual-purpose pharmacophore. The 2-ethyl group drives superior target affinity via hydrophobic interactions, while the methyl ester acts as a vital prodrug mechanism to overcome the permeability limitations of the active free acid. For drug development professionals targeting the NAD+ salvage pathway, utilizing this specific building block offers a validated shortcut to achieving nanomolar cellular potency.

    References

    • Hasmann M. and Schemainda I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research.[4]

    • Lockman, J. W., et al. (2010). Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt). Journal of Medicinal Chemistry.[2]

    • Zheng, X., et al. (2013). Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry.[3]

    • Galli, U., et al. (2013). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry.[1]

    Sources

    Validation

    A Comparative Guide to the Validation of Analytical Methods for Pyridine Carboxylate Isomers

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate analysis of positional isomers is a critical challenge. Pyridine carboxylat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and quality control, the accurate analysis of positional isomers is a critical challenge. Pyridine carboxylates, including picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are key structural motifs in numerous active pharmaceutical ingredients (APIs).[1] Although they share the same molecular formula, the position of the carboxyl group on the pyridine ring leads to distinct physicochemical properties and, consequently, different biological activities and toxicological profiles. Therefore, robust and validated analytical methods are imperative for their unambiguous identification and quantification.

    This guide provides an in-depth comparison of three prevalent analytical techniques for the separation and quantification of pyridine carboxylate isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The focus is on the validation of these methods in accordance with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, ensuring the reliability and accuracy of the obtained results.[2][3][4]

    The Analytical Challenge of Pyridine Carboxylate Isomers

    The primary challenge in the analysis of picolinic, nicotinic, and isonicotinic acids lies in their similar structures and physicochemical properties. This similarity makes their separation difficult, requiring highly selective analytical methods. The choice of the analytical technique depends on several factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., quality control, impurity profiling, or pharmacokinetic studies).

    High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

    HPLC is a widely used technique for the separation of non-volatile and thermally labile compounds, making it a suitable choice for the analysis of pyridine carboxylate isomers.[5][6] Reversed-phase HPLC, in particular, is a common approach for these polar compounds.

    Causality Behind Experimental Choices in HPLC

    The separation of pyridine carboxylate isomers by HPLC is primarily influenced by the choice of the stationary phase, mobile phase composition, and pH.

    • Stationary Phase: A C18 column is a common starting point, but for enhanced separation of these polar isomers, specialized columns offering different selectivities, such as those with mixed-mode capabilities (e.g., reversed-phase and ion-exchange), can be advantageous.[7]

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial as it affects the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing their retention.[8]

    • pH: The pH of the mobile phase should be carefully optimized. At a pH below their pKa values, the carboxylic acid group is protonated, and the pyridine nitrogen is protonated, leading to different overall charges and retention behaviors.

    Experimental Protocol: A Validated RP-HPLC Method

    The following protocol is a representative example of a validated RP-HPLC method for the simultaneous determination of pyridine carboxylate isomers.

    Chromatographic Conditions:

    ParameterCondition
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase 15 mM Potassium Dihydrogen Phosphate Buffer (pH 4.0 adjusted with phosphoric acid) : Acetonitrile (89:11 v/v)[9]
    Flow Rate 1.0 mL/min[9]
    Detection UV at 235 nm[9]
    Column Temperature 35 °C[6]
    Injection Volume 10 µL[6]

    Sample Preparation:

    • Accurately weigh and dissolve the sample containing the pyridine carboxylate isomers in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    dot graph "RP-HPLC Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse]; Sample [label="Weigh Sample"]; Dissolve [label="Dissolve in Mobile Phase"]; Filter [label="Filter (0.45 µm)"]; Sample -> Dissolve -> Filter; }

    subgraph "cluster_hplc" { label = "HPLC Analysis"; style=filled; color="#FFFFFF"; node [shape=record]; HPLC [label="{ HPLC System | C18 Column | Isocratic Elution | UV Detection}"]; }

    subgraph "cluster_data" { label = "Data Processing"; style=filled; color="#FFFFFF"; node [shape=parallelogram]; Chromatogram [label="Obtain Chromatogram"]; Quantify [label="Quantify Peaks"]; }

    Filter -> HPLC:f0 [label="Inject"]; HPLC:f3 -> Chromatogram; Chromatogram -> Quantify; } A typical workflow for the analysis of pyridine carboxylate isomers by RP-HPLC.

    Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

    Gas chromatography is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[5] For polar and non-volatile compounds like pyridine carboxylate isomers, a derivatization step is often necessary to increase their volatility.[6]

    Causality Behind Experimental Choices in GC
    • Derivatization: Esterification of the carboxylic acid group is a common derivatization strategy. This converts the non-volatile acid into a more volatile ester, which can be readily analyzed by GC.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is typically used for the separation of the derivatized isomers.[3][10]

    • Detection: Mass Spectrometry (MS) is the preferred detector due to its high sensitivity and selectivity, allowing for the unambiguous identification of the isomers based on their mass spectra.[3][10]

    Experimental Protocol: A Validated GC-MS Method

    The following protocol outlines a GC-MS method for the analysis of pyridine carboxylate isomers, which typically involves a derivatization step (not detailed here, but would precede sample injection).

    Chromatographic Conditions:

    ParameterCondition
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm)[3]
    Carrier Gas Helium at 1.2 mL/min[3][10]
    Oven Program Initial 50°C for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
    Injector Splitless, 250°C
    Detector Mass Spectrometer
    MS Parameters Ion Source: 230°C, Transfer Line: 280°C, Scan Range: m/z 50-400[11]

    Sample Preparation:

    • Derivatize the sample containing the pyridine carboxylate isomers to form volatile esters.

    • Dissolve the derivatized sample in a suitable organic solvent.

    dot graph "GC-MS_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

    subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse]; Sample [label="Sample"]; Derivatize [label="Derivatization"]; Dissolve [label="Dissolve in Solvent"]; Sample -> Derivatize -> Dissolve; }

    subgraph "cluster_gcms" { label = "GC-MS Analysis"; style=filled; color="#FFFFFF"; node [shape=record]; GCMS [label="{ GC-MS System | Capillary Column | Temperature Program | Mass Spectrometry Detection}"]; }

    subgraph "cluster_data" { label = "Data Processing"; style=filled; color="#FFFFFF"; node [shape=parallelogram]; TIC [label="Obtain Total Ion Chromatogram"]; Identify [label="Identify by Mass Spectra"]; }

    Dissolve -> GCMS:f0 [label="Inject"]; GCMS:f3 -> TIC; TIC -> Identify; } A general workflow for the GC-MS analysis of derivatized pyridine carboxylate isomers.

    Capillary Electrophoresis (CE): High-Efficiency Separations

    Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution, making it an excellent alternative to HPLC and GC for the analysis of charged species like pyridine carboxylate isomers.[12]

    Causality Behind Experimental Choices in CE
    • Buffer System: The choice of the background electrolyte (BGE) is critical for achieving separation. The pH and composition of the BGE determine the charge and electrophoretic mobility of the isomers. A borate buffer at a slightly alkaline pH is often effective.[13]

    • Applied Voltage: The applied voltage drives the separation. Higher voltages generally lead to faster separations, but can also generate Joule heating, which may affect resolution.

    • Capillary: A fused-silica capillary is typically used. The inner diameter and length of the capillary influence the separation efficiency and analysis time.

    Experimental Protocol: A Validated CE Method

    The following protocol is an example of a capillary zone electrophoresis (CZE) method for the separation of pyridine carboxylate isomers.

    Electrophoretic Conditions:

    ParameterCondition
    Capillary Fused silica (e.g., 56 cm total length, 50 µm I.D.)
    Background Electrolyte 50 mM Borate Buffer (pH 9.3)[13]
    Applied Voltage 30 kV[13]
    Temperature 25 °C[13]
    Detection UV at 214 nm[14]
    Injection Hydrodynamic (e.g., 50 mbar for 5 s)

    Sample Preparation:

    • Dissolve the sample in the background electrolyte to a suitable concentration.

    • Degas the sample and BGE before use.

    dot graph "CE_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

    subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse]; Sample [label="Sample"]; Dissolve [label="Dissolve in BGE"]; Degas [label="Degas"]; Sample -> Dissolve -> Degas; }

    subgraph "cluster_ce" { label = "CE Analysis"; style=filled; color="#FFFFFF"; node [shape=record]; CE [label="{ CE System | Fused-Silica Capillary | High Voltage | UV Detection}"]; }

    subgraph "cluster_data" { label = "Data Processing"; style=filled; color="#FFFFFF"; node [shape=parallelogram]; Electropherogram [label="Obtain Electropherogram"]; Quantify [label="Quantify Peaks"]; }

    Degas -> CE:f0 [label="Inject"]; CE:f3 -> Electropherogram; Electropherogram -> Quantify; } A schematic workflow for the analysis of pyridine carboxylate isomers by Capillary Electrophoresis.

    Comparative Performance of Analytical Methods

    The selection of the most appropriate analytical method depends on a thorough evaluation of its performance characteristics. The following table summarizes typical validation parameters for HPLC, GC-MS, and CE methods for the analysis of pyridine carboxylate isomers, based on literature data.

    Validation ParameterHPLCGC-MSCapillary Electrophoresis
    Linearity (R²) ≥ 0.999[11]≥ 0.995[11]≥ 0.998[14]
    Accuracy (% Recovery) 98.0 - 102.0%[11]95.0 - 105.0%[11]95.0 - 105.0%
    Precision (% RSD) ≤ 2.0%[11]≤ 5.0%[11]≤ 5.0%
    LOD ng/mL range[11]pg/mL to ng/mL range[11]µg/mL range[15]
    LOQ ng/mL range[11]pg/mL to ng/mL range[11]µg/mL range[15]

    Note: The values presented are typical and can vary depending on the specific instrumentation, method parameters, and sample matrix.

    Forced Degradation Studies: Ensuring Method Specificity

    Forced degradation studies are a crucial component of method validation, as they demonstrate the stability-indicating nature of the analytical method.[16][17][18] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate degradation products.[19] The analytical method must be able to separate the intact drug from any degradation products, thus proving its specificity.[20]

    For pyridine carboxylate isomers, forced degradation studies would involve:

    • Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

    • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

    • Thermal Stress: Heating the solid or solution samples.

    • Photostability: Exposing the samples to UV and visible light.

    The chromatograms or electropherograms from the stressed samples should show well-resolved peaks for the parent isomers and any degradation products, confirming the method's ability to accurately quantify the isomers in the presence of their potential impurities.

    Conclusion

    The validation of analytical methods for pyridine carboxylate isomers is a critical step in ensuring the quality and safety of pharmaceutical products. HPLC, GC, and CE each offer unique advantages for the separation and quantification of these challenging isomers.

    • HPLC stands out as a robust and versatile technique, often not requiring derivatization, making it well-suited for routine quality control.

    • GC-MS provides exceptional sensitivity and selectivity, which is particularly valuable for impurity profiling and trace analysis, although it typically necessitates a derivatization step.

    • Capillary Electrophoresis offers high separation efficiency and is an excellent orthogonal technique to chromatography, providing a different separation mechanism that can be invaluable for method validation and cross-verification.

    The choice of the optimal method will ultimately depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough validation, including forced degradation studies, is essential to demonstrate that the chosen method is fit for its intended purpose, providing reliable and accurate data for decision-making in the pharmaceutical industry.

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
    • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 1).
    • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
    • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
    • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
    • Determination of vitamin c and nicotinic acid content in black bean by capillary zone electrophoresis. (n.d.). ResearchGate.
    • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
    • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
    • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
    • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15).
    • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. (n.d.). Benchchem.
    • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
    • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
    • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2019, October 23).
    • Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene). (2022, January 21). Semantic Scholar.
    • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. (2026, February 7). ResearchGate.
    • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
    • Chromatograms of the two isomers picolinic acid and nicotinic acid.... (n.d.). ResearchGate.
    • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC.
    • Development and Validation of RP HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. (n.d.). ResearchGate.
    • A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae). (n.d.). Benchchem.
    • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. (n.d.).
    • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). Semantic Scholar.
    • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020, November 1). PMC.
    • Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. (n.d.). Journal of Food and Drug Analysis.
    • Bioanalytical method development and validation of niacin and nicotinic acid in human plasma by LC–MS/MS. (2022, August 15). International Journal of Modern Pharmaceutical Research.
    • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. (2021, February 15).
    • Capillary electrophoresis: a major advancement in separation technology. (n.d.). RSC Publishing.
    • Capillary Electrophoresis Optimization for Metabolite Separation in Hypogymnia physodes Using DoE: Validation Across Lichen Species. (2025, May 18). MDPI.

    Sources

    Comparative

    "head-to-head comparison of catalysts for pyridine ring formation"

    The synthesis of the pyridine ring is a foundational transformation in the development of pharmacologically active molecules and agrochemicals. While classical methods like the Chichibabin or Hantzsch syntheses have hist...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of the pyridine ring is a foundational transformation in the development of pharmacologically active molecules and agrochemicals. While classical methods like the Chichibabin or Hantzsch syntheses have historical significance, they often suffer from harsh reaction conditions, the need for stoichiometric oxidants, and poor regiocontrol[1].

    Modern drug development relies on transition-metal and advanced Lewis acid catalysis to construct highly substituted pyridines with precision, atom economy, and mild conditions. This guide provides a head-to-head comparison of three field-proven catalytic strategies: Ruthenium(II)-catalyzed[2+2+2] cycloaddition , Rhodium(III)-catalyzed oxidative annulation , and Ytterbium(III)-catalyzed Bohlmann-Rahtz heteroannulation .

    Quantitative Performance Comparison

    The following table summarizes the operational metrics and regioselectivity of the three catalytic systems to aid in route scouting and process development.

    Catalytic SystemReaction PathwayCoupling PartnersRegioselectivityTypical ConditionsKey Advantage
    CpRu(cod)Cl [2+2+2] Cycloaddition1,6-Diynes + NitrilesExcellent (Steric-driven)RT, 2–10 min, Solvent-free100% Atom economy, ultra-fast kinetics[2]
    [RhCptCl2]₂ Oxidative Annulationα,β-Unsaturated Oximes + AlkynesTunable (Ligand-dependent)45 °C, TFE solventRegiodivergent control via Cp vs. Cpt ligands[3]
    Yb(OTf)₃ Bohlmann-RahtzEnamines + AlkynonesComplete (Mechanistic)80 °C or MicrowaveWater-tolerant, highly recoverable catalyst[4][5]

    Visualizing Catalytic Workflows

    PyridineSynthesis SM1 Diynes + Nitriles Cat1 Ru(II) Catalyst [Cp*Ru(cod)Cl] SM1->Cat1 [2+2+2] Cycloaddition SM2 α,β-Unsaturated Oximes + Alkynes Cat2 Rh(III) Catalyst [RhCptCl2]2 SM2->Cat2 Oxidative Annulation SM3 Enamines + Alkynones Cat3 Yb(III) Catalyst [Yb(OTf)3] SM3->Cat3 Bohlmann-Rahtz Int1 Ruthenacyclopentadiene Cat1->Int1 Int2 Rhodacycle Intermediate Cat2->Int2 Int3 Michael Adduct Cat3->Int3 Prod Substituted Pyridine Core Int1->Prod Nitrile Insertion Int2->Prod Alkyne Insertion Int3->Prod Cyclodehydration

    Mechanistic pathways for pyridine ring formation via Ru(II), Rh(III), and Yb(III) catalysis.

    Deep Dive 1: Ruthenium(II)-Catalyzed [2+2+2] Cycloaddition

    Mechanistic Causality: The synthesis of pyridines via the [2+2+2] cycloaddition of diynes and nitriles is a highly atom-economical process. The choice of CpRu(cod)Cl over traditional Cobalt(I) catalysts is driven by chemoselectivity. The electron-rich pentamethylcyclopentadienyl (Cp) ligand stabilizes the Ru(II)/Ru(IV) redox cycle during the oxidative coupling of the diyne. Crucially, the steric bulk of the Cp* ligand suppresses the unwanted homotrimerization of alkynes, forcing the coordination and insertion of the linear, less sterically hindered nitrile into the ruthenacyclopentadiene intermediate[2].

    Self-Validating Experimental Protocol:

    • Preparation: In an open flask (or under inert atmosphere for sensitive substrates), combine the 1,6-diyne (1.0 eq.) and the nitrile/cyanamide (1.1 eq.).

    • Catalyst Addition: Add Cp*Ru(cod)Cl (2 mol%).

    • Validation Check: The reaction is highly exothermic. A sudden, self-sustaining spike in temperature accompanied by a rapid color change from red-brown to dark amber validates the active formation of the ruthenacyclopentadiene intermediate.

    • Monitoring: Stir at room temperature for 2 to 10 minutes. Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the UV-active diyne spot confirms reaction completion.

    • Workup: Due to the solvent-free nature and low catalyst loading, the crude mixture can often be loaded directly onto a silica gel column for purification[2].

    Deep Dive 2: Rhodium(III)-Catalyzed C–H Activation

    Mechanistic Causality: Rhodium(III) catalysis allows for the construction of pyridines from readily available α,β-unsaturated oximes and alkynes. The causality behind catalyst selection here is entirely based on regiodivergence . Using a standard [RhCp*Cl₂]₂ catalyst often yields poor or pedestrian regioselectivity when unsymmetrical alkynes are used. By switching to the extremely bulky [RhCptCl₂]₂ (where Cpt = 1,3-di-tert-butylcyclopentadienyl), the steric clash during alkyne insertion forces the alkyne to insert with the opposite regiochemistry, completely altering the substitution pattern of the final pyridine ring[3].

    Self-Validating Experimental Protocol:

    • Preparation: In a dry reaction tube, combine the α,β-unsaturated oxime (1.0 eq.), unsymmetrical alkyne (1.2 eq.), K₂CO₃ (2.0 eq.), and [RhCptCl₂]₂ (2.5 mol%).

    • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE). Note: TFE is critical as its hydrogen-bond donating ability accelerates the C–H cleavage step.

    • Heating & Validation: Heat the mixture to 45 °C. Monitor the reaction via LC-MS. The system is self-validating: the appearance of the [M+H]⁺ peak of the pyridine product alongside the clean consumption of the oxime confirms catalytic turnover. If the oxime ester decomposes to the free oxime (visible on LC-MS), the reaction will halt, indicating moisture contamination[3].

    • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate for chromatography.

    Deep Dive 3: Ytterbium(III)-Catalyzed Bohlmann-Rahtz Reaction

    Mechanistic Causality: The classical Bohlmann-Rahtz reaction (condensation of an enamine and an alkynone) traditionally requires harsh thermal conditions (>120 °C)[5]. By introducing Yb(OTf)₃ , the reaction is accelerated via hard Lewis acid catalysis. Due to the lanthanide contraction, Yb(III) possesses a high charge density, allowing it to strongly coordinate the carbonyl oxygen of the alkynone and lower its LUMO for the initial Michael addition. More importantly, unlike traditional Lewis acids (e.g., ZnBr₂ or AlCl₃), Yb(OTf)₃ is highly oxophilic yet remarkably water-tolerant. This ensures the catalyst is not deactivated by the equivalent of water expelled during the final cyclodehydration step[4][6].

    Self-Validating Experimental Protocol:

    • Preparation: In a reaction flask, dissolve the enamine (1.0 eq.) and alkynone (1.0 eq.) in a 1:3 mixture of THF and Toluene.

    • Catalyst Addition: Add Yb(OTf)₃ (5–10 mol%).

    • Heating & Validation: Heat the mixture to 80 °C (or apply microwave dielectric heating for rapid in-core volumetric heating). During the cyclodehydration step, water is expelled. The solution remaining homogeneous without catalyst precipitation validates the water-tolerant robustness of the Yb(III) Lewis acid[4].

    • Workup & Recycling: Cool the mixture and quench with water. Extract with ethyl acetate. Crucial Step: Retain the aqueous layer. The Yb(OTf)₃ catalyst partitions entirely into the aqueous phase and can be recovered by removing the water under reduced pressure, allowing it to be reused for up to four cycles without loss of activity[6].

    Conclusion & Selection Guide

    • Choose Ru(II)[2+2+2] when you need to rapidly assemble highly substituted 2-aminopyridines or 2-aryloxypyridines from diynes with perfect atom economy and minimal solvent[2].

    • Choose Rh(III) C–H Activation when you are starting from oximes and need precise, ligand-controlled regiodivergence to access specific isomers that are otherwise difficult to separate[3].

    • Choose Yb(III) Bohlmann-Rahtz when executing multicomponent continuous-flow or microwave-assisted library synthesis, prioritizing a green, recoverable, and water-tolerant catalyst[4][5].

    References

    • Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity Source: nih.gov URL:[Link]

    • Ruthenium‐catalyzed[2+2+2] cycloaddition reaction for the gram scale synthesis... Source: researchgate.net URL:[Link]

    • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications Source: researchgate.net URL:[Link]

    Sources

    Validation

    Evaluating the Novelty and Utility of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in Patent Literature

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note As a Senior Application Scientist, I frequently encounter drug discovery prog...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note

    As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by crowded intellectual property (IP) landscapes. The pyridine ring is a ubiquitous, privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and GPCR antagonists. However, navigating the dense prior art surrounding these scaffolds requires strategic structural modifications.

    This guide evaluates the utility and IP novelty of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (CAS: 1443980-29-7) . By comparing its physicochemical performance and patent viability against traditional 2-H and 2-Methyl pyridine alternatives, we provide a data-driven roadmap for incorporating this building block into novel drug development workflows.

    Patent Space Analysis: The Freedom-to-Operate (FTO) Advantage

    In pharmaceutical patenting, chemical compounds are typically protected using , which claim a core scaffold with a defined list of variable substituents.

    When analyzing prior art for pyridine-3-carboxylate derivatives, the 2-position is overwhelmingly claimed as either unsubstituted (2-H) or substituted with a methyl group (2-Methyl). The introduction of a 2-ethyl group breaks the molecular symmetry and escapes the literal scope of many legacy Markush claims.

    Beyond mere IP circumvention, the 2-ethyl group alters the dihedral angle of the adjacent C3-carboxylate. When converted to an amide, this steric bulk forces the carbonyl oxygen out of coplanarity with the pyridine ring, locking the molecule into a highly specific bioactive conformation that can access deep hydrophobic pockets in target proteins.

    G A Target Pyridine Scaffold (e.g., Kinase Inhibitor) B Prior Art Search (Markush Claims) A->B C 2-H or 2-Methyl (Heavily Patented) B->C Common Moieties D 2-Ethyl Substitution (CAS 1443980-29-7) B->D Novel Vector E IP Blocked (Abandon/License) C->E F Novel IP Space (FTO Achieved) D->F G Enhanced Lipophilicity & Target Residence F->G

    Decision tree illustrating the Freedom-to-Operate (FTO) advantage of the 2-ethylpyridine scaffold.

    Structural Comparison & Physicochemical Profiling

    To objectively evaluate product performance, we must benchmark the 2-ethyl scaffold against its structural analogs. The table below summarizes the quantitative physicochemical data that dictates pharmacokinetics and synthetic reactivity.

    Table 1: Physicochemical & IP Profiling of Pyridine-3-Carboxylate Scaffolds

    Scaffold VariantLogP (calc)Pyridine pKa (calc)C2 Steric Bulk (A-value)Patent Frequency (Markush)
    2-H (Unsubstituted)0.85~4.20.00Extremely High
    2-Methyl 1.30~4.81.70High
    2-Ethyl (CAS 1443980-29-7)1.82~4.91.75Low (FTO Advantage)

    Data Interpretation: The 2-ethyl group provides a measurable increase in lipophilicity (LogP 1.82) without significantly altering the basicity of the pyridine nitrogen compared to the 2-methyl analog. This optimized lipophilicity enhances membrane permeability and blood-brain barrier (BBB) penetration, making it an ideal candidate for CNS-targeted drug discovery.

    Experimental Workflows & Self-Validating Protocols

    The dual functionality of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate—a highly reactive primary amine at C6 and a sterically hindered ester at C3—requires precise synthetic control. The following protocols are designed as self-validating systems to ensure experimental integrity.

    Protocol 1: HATU-Mediated Amide Coupling at the C6-Aminomethyl Group

    To functionalize the C6-aminomethyl group with a carboxylic acid, we utilize .

    Causality & Mechanism: Why HATU? The deprotonated carboxylic acid attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly forms an OAt-active ester. The pyridine nitrogen of HOAt provides anchimeric assistance (the "7-aza effect"), which significantly accelerates aminolysis. This rapid kinetic profile is crucial to prevent the highly reactive aliphatic aminomethyl group from participating in off-target side reactions (e.g., guanidinylation).

    Step-by-Step Methodology:

    • Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the OAt-active ester.

    • Coupling: Add Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate (1.0 eq) dropwise.

    • Self-Validation (LC-MS): After 1 hour, sample 5 µL of the reaction mixture. Dilute in MeCN and inject into the LC-MS. Validation Checkpoint: The reaction is deemed complete only when the starting material mass (m/z [M+H]+ = 195.2) is fully consumed and the target amide mass is the dominant peak.

    Protocol 2: Saponification of the C3-Methyl Ester

    Causality & Mechanism: The 2-ethyl group introduces local steric bulk that impedes the nucleophilic attack of hydroxide on the adjacent C3-methyl ester. Standard room-temperature saponification will stall, leading to incomplete conversion.

    Step-by-Step Methodology:

    • Solvent System: Dissolve the intermediate amide in a 2:1:1 mixture of THF:MeOH:H2O.

    • Hydrolysis: Add LiOH·H2O (3.0 eq).

    • Thermal Activation: Heat the reaction mixture to 40°C to overcome the steric hindrance imposed by the 2-ethyl group.

    • Self-Validation (TLC/LC-MS): Monitor at 2-hour intervals. Validation Checkpoint: Do not proceed to biological assays until the ester mass is completely absent. Unreacted ester will generate false negatives in biochemical screening due to its inability to form critical hydrogen bonds in the target binding pocket.

    G N1 Methyl 6-(aminomethyl)- 2-ethylpyridine-3-carboxylate N2 HATU/DIPEA Coupling (Amide Formation) N1->N2 N3 LC-MS Validation (Check m/z & Purity) N2->N3 N4 LiOH Saponification (Ester Hydrolysis) N3->N4 >95% Conversion N5 Steric Hindrance Check (40°C Heating) N4->N5 N6 Final Bioactive Lead Compound N5->N6 Validated

    Workflow for the functionalization and validation of the 2-ethylpyridine-3-carboxylate scaffold.

    Conclusion

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is more than a simple building block; it is a strategic asset. By leveraging the 2-ethyl substitution, medicinal chemists can successfully bypass heavily patented Markush spaces while simultaneously tuning the lipophilicity and 3D conformation of their lead compounds. When paired with rigorous, self-validating synthetic protocols, this scaffold offers a highly reliable pathway to novel, patentable therapeutics.

    References

    • Extending protection: Patent strategies for pharmaceutical products at the EPO Mathys & Squire URL: [Link][1]

    • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL:[Link][2]

    • Role of Heterocycles in Drug Discovery: An Overview World Journal of Advanced Research and Reviews URL:[Link][3]

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Guide &amp; Disposal Protocol: Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

    As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic safety protocols. Handling complex heterocycli...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic safety protocols. Handling complex heterocyclic building blocks requires more than passive compliance; it demands a fundamental understanding of the molecule's chemical topology to predict reactivity, mitigate risks, and execute flawless disposal procedures.

    Mechanistic Hazard Profile & Causality

    Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a highly functionalized intermediate commonly utilized in active pharmaceutical ingredient (API) synthesis. Its structural features directly dictate its hazard profile:

    • Primary Aminomethyl Group & Pyridine Core: The lone electron pairs on both the primary amine and the pyridine nitrogen render this molecule a moderate-to-strong Lewis base and a potent nucleophile.

      • Causality: Due to its basicity, the compound acts as a severe tissue irritant and potential corrosive agent upon dermal or ocular contact. Furthermore, uncontrolled mixing with strong acids will result in a rapid, potentially violent exothermic protonation reaction.

    • Methyl Ester Moiety: The ester group is susceptible to hydrolysis under extreme pH conditions or in the presence of strong nucleophiles.

      • Causality: If disposed of in aqueous streams with fluctuating pH, the molecule can degrade into methanol and the corresponding carboxylic acid, complicating waste stream characterization and increasing vapor toxicity.

    According to the National Research Council's authoritative guidelines on [1], basic organic amines must be strictly segregated from oxidizing agents and strong mineral acids to prevent spontaneous combustion and toxic gas evolution.

    Quantitative Operational Specifications

    To standardize laboratory safety, the following quantitative parameters and material compatibilities must be observed when handling and storing this compound.

    ParameterSpecificationMechanistic Rationale
    Primary Container High-Density Polyethylene (HDPE) or PTFE-lined GlassAmines can complex with transition metals, corroding metal containers and degrading lower-quality plastics over time.
    Glove Material Butyl rubber or heavy-duty Nitrile ( 8 mil)Provides superior permeation resistance against basic organic compounds and prevents dermal sensitization.
    Storage Temperature 15°C to 25°C (Ambient)Prevents thermal degradation of the ester group and minimizes volatile amine vapor pressure.
    Incompatible Materials Strong acids, strong oxidizers, acid chloridesPrevents violent exothermic reactions, rapid acylation, and potential toxic gas evolution.
    Max Accumulation Time 6 Months (Academic/Research Labs)Complies with [2] for Satellite Accumulation Areas.

    Step-by-Step Waste Segregation & Disposal Procedures

    The disposal of heterocyclic amines requires a self-validating workflow to ensure environmental compliance and laboratory safety. Never discharge this chemical into the municipal sewer system.

    Step 1: Characterize the Waste Stream Determine the chemical state of the compound. If it is in its free base form and dissolved in non-halogenated solvents (e.g., ethyl acetate, methanol), it belongs in the Non-Halogenated Organic Waste stream. If it was utilized as a hydrochloride (HCl) salt or dissolved in solvents like dichloromethane (DCM), it must be routed to the Halogenated Organic Waste stream.

    Step 2: Containerization & Transfer In a certified fume hood (face velocity > 100 fpm), transfer the waste into an HDPE container using a dedicated funnel.

    • Self-Validating Step: Fill the container to a maximum of 80% capacity. Leave the cap loosely threaded for 5 minutes and visually inspect for bubbling or off-gassing. If the solution remains static, the chemical state is stable, and the container can be securely sealed.

    Step 3: EPA-Compliant Labeling Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and identify the primary hazards: "Toxic, Irritant, Basic."

    Step 4: Satellite Accumulation Area (SAA) Storage Place the sealed container in an HDPE secondary containment tray within a designated SAA. Ensure physical segregation from acidic and oxidizing waste streams. The American Chemical Society's [3] mandate that incompatible wastes must be separated by physical barriers to prevent cross-reactions in the event of simultaneous container failures.

    Disposal Workflow Diagram

    G A Waste Generation: Methyl 6-(aminomethyl)- 2-ethylpyridine-3-carboxylate B Contains Halogens? (e.g., HCl salt, DCM) A->B C Halogenated Organic Waste B->C Yes D Non-Halogenated Organic Waste B->D No E HDPE Secondary Containment C->E D->E F EHS Pickup & Incineration E->F

    Disposal workflow for Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate.

    Emergency Response & Spill Management Methodology

    In the event of an accidental release, standard organic solvent spill kits are insufficient due to the basic nature of the aminomethyl group. Execute the following protocol:

    • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Maximize fume hood ventilation to dilute localized amine vapors.

    • Neutralize the Base: Do not use strong mineral acids (e.g., HCl, H2​SO4​ ) to neutralize the spill, as this will trigger a violent exothermic reaction and aerosolize the chemical. Instead, broadcast a weak solid acid, such as citric acid or sodium bisulfate, directly over the spill to gently protonate the amine.

    • Validate Neutralization:

      • Self-Validating Step: Mist the neutralized powder lightly with deionized water and test the slurry with a pH indicator strip. A stable pH reading between 6.0 and 8.0 confirms the free base has been successfully converted to a stable, non-volatile salt.

    • Absorb and Contain: Sweep the neutralized salt using an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Avoid using combustible materials like sawdust, which can react with organic residues.

    • Final Decontamination: Wash the affected surface with a mild detergent and water solution to hydrolyze and remove any residual ester components, followed by a final wipe-down with isopropanol.

    References

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]

    • US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. URL:[Link]

    • American Chemical Society (ACS). Regulation of Laboratory Waste. URL: [Link]

    Handling

    Personal protective equipment for handling Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

    As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic interaction between the molecule, the operator, and the environment. Methyl 6-(aminomethyl)-2-eth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic interaction between the molecule, the operator, and the environment. Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a highly versatile building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

    However, its structural features—specifically the primary aliphatic amine and the lipophilic pyridine core—demand stringent, causality-driven safety protocols. This guide provides drug development professionals with a self-validating system for the safe handling, operation, and disposal of this compound.

    Mechanistic Hazard Profile: Understanding the Causality

    To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The risks associated with Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate stem directly from its functional groups:

    • Amine Basicity & Corrosivity: The pendant aminomethyl group ( −CH2​NH2​ ) is a strong aliphatic base (pKa ~9–10). Upon contact with biological tissues, it rapidly strips protons from ambient water and cellular components, leading to the saponification of epidermal lipids and the denaturation of structural proteins. This mechanism causes severe, deep-tissue chemical burns and irreversible ocular damage.

    • Lipophilic Permeation: The ethyl-substituted pyridine ring is highly lipophilic. This structural feature acts as a permeation enhancer, allowing the corrosive amine to rapidly bypass the stratum corneum (the skin's outer barrier) and enter the bloodstream, increasing systemic toxicity risks.

    • Reactivity Exotherms: As a strong nucleophile, the primary amine will react violently with electrophiles, strong acids, and oxidizing agents, releasing significant thermal energy (exotherm) that can lead to solvent boiling or aerosolization of the compound.

    Personal Protective Equipment (PPE) Matrix

    Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly correlated to the specific chemical hazards present[1].

    Below is the required PPE matrix for handling this compound, summarizing the quantitative and qualitative data into a structured system:

    Protection ZoneRecommended PPESpecificationMechanistic Justification
    Ocular & Face Chemical Splash Goggles + Face ShieldANSI/ISEA Z87.1-2015 compliantAmines cause rapid saponification of ocular lipids. A face shield prevents catastrophic aerosol exposure during exothermic reactions[2].
    Dermal (Hands) Double-Gloving SystemInner: 5-mil NitrileOuter: Butyl RubberThe lipophilic pyridine core easily permeates standard latex. Nitrile provides baseline dexterity, while Butyl rubber prevents organic solvent breakthrough[3].
    Dermal (Body) Flame-Resistant (FR) Lab Coat & ApronKnee-length, tight cuffs, chemical-resistantPrevents dermal exposure to corrosive dust. FR material mitigates fire risks if the amine is handled near volatile, flammable solvents[4].
    Respiratory N95/P100 Particulate RespiratorNIOSH-approved (or Half-Mask OV)Mitigates the inhalation of highly irritating aminomethylpyridine dust during dry powder dispensing or vapor inhalation if dissolved in volatile organics[5].

    Operational Workflow & Handling Protocol

    Trustworthy protocols are self-validating; each step must verify the safety of the next. Follow this step-by-step methodology when handling Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate.

    Phase 1: Engineering Controls & Pre-Verification

    • Verify Ventilation: Never handle this compound on an open bench. Ensure your chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm)[6].

    • Segregate Incompatibles: Clear the workspace of all strong oxidizing agents, concentrated acids, and heavy metal salts to prevent unintended exothermic acid-base reactions.

    Phase 2: Dispensing and Weighing

    • Static Mitigation: Pyridine derivative powders can carry static charges, leading to sudden aerosolization. Use an anti-static weighing boat and a grounded stainless steel spatula.

    • Enclosed Transfer: Weigh the material directly inside the fume hood. If a precision analytical balance is located outside the hood, pre-weigh the compound into a tared vial, seal it tightly, and transport it to the balance.

    Phase 3: Solution Preparation & Reaction Setup

    • Controlled Addition: When dissolving the compound, add the solvent slowly. If your protocol requires neutralizing the free amine to form a salt (e.g., generating a hydrochloride salt), perform the acid addition dropwise over an ice bath to strictly control the heat of neutralization.

    • Venting: Ensure the reaction vessel is properly vented through a mineral oil bubbler or an inert gas manifold (Schlenk line) to accommodate any unexpected pressure expansion.

    Spill Response & Disposal Plan

    In the event of a spill, immediate, chemically logical action is required to prevent escalating hazards.

    Spill Response Protocol:

    • Isolate: Alert personnel and isolate the area. If a large volume of powder is aerosolized, evacuate the lab and allow the fume hood to clear the air.

    • Neutralize: Do not use water directly, as it may spread the lipophilic base. Instead, cover the spill with a weak, solid acid (such as citric acid powder) or carefully spray a 1–5% aqueous citric acid solution to safely protonate and neutralize the amine.

    • Absorb: Use inert, non-combustible absorbent pads to collect the neutralized slurry[7].

    Disposal Plan:

    • Segregation: Dispose of all contaminated consumables (gloves, wipes, weigh boats) in a designated, clearly labeled "Corrosive Organic Waste" container.

    • Prohibition: Absolutely do not mix this waste with nitric acid waste or halogenated waste streams, as amines can catalyze the decomposition of certain halogenated solvents over time.

    Workflow Visualization

    The following diagram illustrates the logical decision tree for the safe handling and potential spill response associated with this compound.

    Workflow Start 1. Hazard Assessment & Protocol Review Hood 2. Engineering Controls Verify Fume Hood >100 fpm Start->Hood PPE 3. Don PPE Matrix (Nitrile, Goggles, FR Coat) Hood->PPE Handling 4. Dispensing & Setup Methyl 6-(aminomethyl)... -2-ethylpyridine-3-carboxylate PPE->Handling Spill Spill Event Detected? Handling->Spill Neutralize 5a. Neutralize with 1% Citric Acid & Absorb Spill Spill->Neutralize Yes Success 5b. Decontaminate Surfaces & Complete Workflow Spill->Success No Dispose 6. Dispose as Corrosive Organic Waste Neutralize->Dispose Success->Dispose

    Figure 1: Operational safety and spill response workflow for aminomethylpyridines.

    References

    • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

    • Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    Sources

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